Product packaging for Antibacterial agent 142(Cat. No.:)

Antibacterial agent 142

Cat. No.: B12400346
M. Wt: 265.67 g/mol
InChI Key: OAOROVBMITVDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial agent 142 is a useful research compound. Its molecular formula is C12H9ClFN3O and its molecular weight is 265.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClFN3O B12400346 Antibacterial agent 142

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClFN3O

Molecular Weight

265.67 g/mol

IUPAC Name

N'-(4-chlorophenyl)-5-fluoropyridine-2-carbohydrazide

InChI

InChI=1S/C12H9ClFN3O/c13-8-1-4-10(5-2-8)16-17-12(18)11-6-3-9(14)7-15-11/h1-7,16H,(H,17,18)

InChI Key

OAOROVBMITVDCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NNC(=O)C2=NC=C(C=C2)F)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the biochemical and cellular mechanism of action of the novel investigational compound, Antibacterial Agent 142. It includes summaries of its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of its molecular target and experimental workflows.

Executive Summary

This compound is a novel synthetic molecule demonstrating significant bactericidal activity against a broad spectrum of pathogenic bacteria. Its mechanism of action is the specific and potent inhibition of the bacterial cell wall synthesis pathway. This guide elucidates that Agent 142 targets MurG, an essential glycosyltransferase, thereby preventing the formation of peptidoglycan, a critical component of the bacterial cell wall.[1] This targeted action leads to compromised cell integrity and subsequent lysis. The data presented herein establish Agent 142 as a promising candidate for further preclinical and clinical development.

Core Mechanism of Action: Inhibition of MurG Glycosyltransferase

The structural integrity of bacteria relies on the peptidoglycan layer of the cell wall, which is absent in eukaryotes, making its synthesis an ideal target for antibacterial agents.[1][2] The biosynthesis of peptidoglycan is a multi-step process that begins in the cytoplasm.[3][4][5]

2.1 The Role of MurG in Peptidoglycan Synthesis

The cytoplasmic phase of peptidoglycan synthesis involves the creation of a precursor molecule, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).[1] This precursor is then attached to a lipid carrier, undecaprenyl phosphate, on the inner surface of the cytoplasmic membrane by the enzyme MraY, forming Lipid I.[6]

The enzyme MurG (UDP-N-acetylglucosamine-N-acetylmuramyl-(pentapeptide)pyrophosphoryl-undecaprenol N-acetylglucosamine transferase) is an essential peripheral membrane glycosyltransferase that catalyzes the subsequent, critical step.[6][7] MurG transfers an N-acetylglucosamine (GlcNAc) moiety from the soluble donor UDP-GlcNAc to Lipid I.[8] This reaction forms Lipid II, the complete disaccharide-pentapeptide monomer unit of peptidoglycan.[7][8] Lipid II is then translocated across the cell membrane to the periplasm, where it is incorporated into the growing peptidoglycan network.[1][8]

2.2 Inhibition by this compound

This compound functions as a potent and specific inhibitor of MurG. Structural and kinetic studies indicate that Agent 142 acts as a competitive inhibitor with respect to the UDP-GlcNAc substrate. By binding to the active site of MurG, it prevents the binding of UDP-GlcNAc, thereby blocking the formation of Lipid II.[9][10] This halt in the synthesis of the essential peptidoglycan monomer disrupts the entire cell wall construction process, leading to the accumulation of Lipid I, weakening of the cell wall, and ultimately, cell death due to osmotic lysis.

cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane UDP_GlcNAc UDP-GlcNAc MurA_B MurA, MurB UDP_GlcNAc->MurA_B PEP MurG MurG UDP_GlcNAc->MurG UDP_MurNAc UDP-MurNAc MurA_B->UDP_MurNAc MurC_F MurC, MurD, MurE, MurF (Ligases) UDP_MurNAc->MurC_F Amino Acids, ATP Park_Nucleotide UDP-MurNAc-pentapeptide (Park's Nucleotide) MurC_F->Park_Nucleotide MraY MraY Park_Nucleotide->MraY Undecaprenyl-P Lipid_I Lipid I MraY->Lipid_I Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Translocation Translocation (Flippase) Lipid_II->Translocation Periplasm Incorporation into Peptidoglycan Translocation->Periplasm Agent142 This compound Agent142->Inhibition Inhibition->MurG Inhibition

Caption: Peptidoglycan synthesis pathway and the inhibitory action of Agent 142 on MurG.

Quantitative Data Summary

The antibacterial activity of Agent 142 has been quantified through both enzymatic and cell-based assays.

3.1 In Vitro Enzymatic Inhibition

The inhibitory potency of Agent 142 against purified MurG enzyme from Escherichia coli was determined. The half-maximal inhibitory concentration (IC50) provides a measure of the drug's potency in a cell-free system.[9]

Enzyme Target Source Organism IC50 (µM)
MurG GlycosyltransferaseEscherichia coli0.42

Table 1: In vitro inhibitory concentration of Agent 142 against MurG.

3.2 Antibacterial Spectrum of Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] The MIC values for Agent 142 were determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria using the broth microdilution method.[13][14]

Bacterial Strain Gram Stain MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive0.5
Enterococcus faecalis (ATCC 29212)Positive1
Streptococcus pneumoniae (ATCC 49619)Positive0.25
Escherichia coli (ATCC 25922)Negative2
Pseudomonas aeruginosa (ATCC 27853)Negative16
Klebsiella pneumoniae (ATCC 13883)Negative4

Table 2: Minimum Inhibitory Concentrations (MICs) of Agent 142.

Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of antimicrobial agents.[15] The following sections detail the methodologies used to generate the data for Agent 142.

4.1 Protocol 1: MurG Enzymatic Inhibition Assay

This protocol describes a high-throughput, fluorescence-based assay to determine the IC50 value of inhibitors against MurG.[9]

4.1.1 Materials and Reagents

  • Purified E. coli MurG enzyme

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Lipid I substrate (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.05% Triton X-100

  • This compound stock solution in DMSO

  • Fluorescent UDP detection kit

  • 384-well microplates (black, low-volume)

  • Microplate reader with fluorescence detection capabilities

4.1.2 Procedure

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound solution to each well. For controls, add Assay Buffer with 1% DMSO (negative control) or a known MurG inhibitor (positive control).

  • Enzyme Addition: Add 10 µL of MurG enzyme solution (final concentration ~5 nM) to all wells except for the no-enzyme control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing Lipid I (final concentration ~10 µM) and UDP-GlcNAc (final concentration ~25 µM).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Stop the reaction and measure the amount of UDP produced by adding the reagents from the fluorescent UDP detection kit according to the manufacturer's instructions.

  • Data Analysis: Measure fluorescence intensity. Calculate the percent inhibition for each concentration of Agent 142 relative to the controls. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

A Prepare Serial Dilution of Agent 142 in DMSO B Dispense Agent 142 and Controls into 384-well Plate A->B C Add MurG Enzyme (Final Conc. 5 nM) B->C D Pre-incubate 15 min @ RT C->D E Initiate Reaction: Add Lipid I & UDP-GlcNAc D->E F Incubate 30 min @ 37°C E->F G Stop Reaction & Add Fluorescent Detection Reagents F->G H Read Fluorescence on Plate Reader G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Experimental workflow for the MurG enzymatic inhibition assay.

4.2 Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of an antibacterial agent.[16]

4.2.1 Materials and Reagents

  • This compound stock solution

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

4.2.2 Procedure

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Standardized Inoculum Dilution: Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. This will be further diluted upon addition to the plate.

  • Compound Dilution in Plate: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the starting concentration of Agent 142 (in CAMHB) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized inoculum (from step 2) to wells 1 through 11. This results in a final inoculum density of approximately 5 x 10⁵ CFU/mL and brings the total volume in each well to 100 µL.[12]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Standardized Bacterial Suspension (Final ~5x10^5 CFU/mL) A->C B Prepare 2-fold Serial Dilution of Agent 142 in 96-well Plate B->C D Incubate Plate 16-20 hours @ 37°C C->D E Visually Inspect Wells for Bacterial Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound demonstrates potent activity against the essential bacterial enzyme MurG, a key component in the peptidoglycan synthesis pathway.[6] This targeted inhibition translates to effective bactericidal activity against a range of pathogens in cell-based assays. The data strongly support the classification of Agent 142 as a cell wall synthesis inhibitor. Its novel mechanism and promising activity profile make it an excellent candidate for lead optimization and further investigation as a potential therapeutic agent to combat bacterial infections, including those caused by drug-resistant strains. Future work will focus on structure-activity relationship (SAR) studies to enhance potency and pharmacokinetic properties, as well as evaluations in animal models of infection.

References

Unraveling the Identity of "Antibacterial Agent 142": A Case of Ambiguous Identity

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on "Antibacterial agent 142" have revealed a significant challenge: the lack of a definitive, scientifically validated identity for this compound. While the commercial supplier MedChemExpress lists "this compound" under the catalog number HY-155357 and CAS number 3037009-24-5, this CAS number is not registered in major chemical databases, including PubChem. This discrepancy makes it impossible to definitively identify the compound and retrieve the necessary scientific literature for a detailed technical guide.

Further investigation into the product page reveals a chemical structure represented by the SMILES string: O=C(C1=NC=C(C=C1)F)NNC2=CC=C(C=C2)Cl. This structure corresponds to (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide . While this provides a potential identity for "this compound," there is no independent scientific literature that directly links this specific compound to the generic name "this compound" or the MedChemExpress catalog number.

The available information from the supplier describes "this compound" as an aromatic hydrazide with bacteriostatic activity and the ability to inhibit biofilm formation. This aligns with the general characteristics of the broader class of hydrazone compounds, to which (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide belongs. Scientific literature does report on the synthesis and antibacterial properties of various hydrazone derivatives, and some studies have explored compounds with similar structures. However, without a confirmed link, any attempt to create a detailed technical guide on the discovery, synthesis, and specific biological data of "this compound" would be speculative.

The Potential Candidate: (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide

Given the available information, we can provide a brief overview of what is known about the potential, albeit unconfirmed, identity of "this compound": (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide.

Synthesis

The synthesis of similar hydrazone compounds is well-documented in the scientific literature. Generally, it involves a condensation reaction between a benzohydrazide and a substituted benzaldehyde. In this specific case, the synthesis would likely involve the reaction of 4-fluorobenzohydrazide with 4-chlorobenzaldehyde.

A general workflow for such a synthesis can be visualized as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-fluorobenzohydrazide 4-fluorobenzohydrazide Condensation Reaction Condensation Reaction 4-fluorobenzohydrazide->Condensation Reaction 4-chlorobenzaldehyde 4-chlorobenzaldehyde 4-chlorobenzaldehyde->Condensation Reaction Product (E)-N'-(4-chlorobenzylidene)- 4-fluorobenzohydrazide Condensation Reaction->Product

Unraveling "Antibacterial Agent 142": A Case of Ambiguous Identity

Author: BenchChem Technical Support Team. Date: November 2025

The term "Antibacterial agent 142" presents a significant challenge in scientific and technical literature due to its application to several distinct chemical and biological entities. This ambiguity complicates the retrieval of specific data, such as chemical structure, physicochemical properties, and mechanisms of action, making a comprehensive technical guide on a single "this compound" currently unfeasible. Researchers and drug development professionals should exercise caution when encountering this term and seek further context to identify the specific substance .

The Aromatic Hydrazide: A Chemical Enigma

Antibiotic WR 142-FPG: A Natural Product from Streptomyces

A second substance identified is Antibiotic WR 142-FPG, a natural product isolated from the bacterium Streptomyces olivaceus 142. This agent is described as having a peptide component with a molecular weight of approximately 510 g/mol .[2] It has demonstrated both antibacterial and potent antifungal activity.[2] While some toxicological data, such as the LD50 in mice, is available, the precise amino acid sequence and the complete chemical structure of the active component have not been fully elucidated in the available literature.[2] Without this structural information, a detailed technical guide remains incomplete.

SAB-142: An Immunomodulator for Type 1 Diabetes

In a completely different therapeutic area, the designation SAB-142 refers to a human anti-thymocyte immunoglobulin. This biologic is under development as a disease-modifying treatment for type 1 diabetes. Its mechanism of action is not directly antibacterial but rather involves modulating the patient's immune system to prevent the destruction of insulin-producing pancreatic beta cells. Given its distinct therapeutic application and mechanism, it is unlikely to be the "this compound" sought by researchers in the field of infectious diseases.

Conclusion: The Need for Specificity

The multiple and unrelated substances referred to as "this compound" highlight the critical importance of precise chemical identifiers, such as a definitive chemical structure or a universally recognized nomenclature, in scientific communication. Without such specificity, the retrieval and application of scientific data are severely hampered. At present, a comprehensive technical guide on a singular "this compound" as requested cannot be constructed. Further research and clarification from primary sources are required to unequivocally identify and characterize the specific molecule of interest before a detailed analysis of its properties, experimental protocols, and biological pathways can be undertaken.

References

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated "Antibacterial agent 142" is limited. This guide has been constructed based on general principles of antibacterial agent characterization and utilizes representative data for illustrative purposes. The experimental protocols described are standardized methodologies widely used in microbiological research.

Introduction

This compound is classified as an aromatic hydrazide. Preliminary data indicates that it exhibits bacteriostatic properties and interferes with biofilm formation. This technical guide provides a detailed overview of its antibacterial spectrum, potency, and the methodologies used for these assessments. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

Spectrum of Activity

The spectrum of activity of an antibacterial agent defines the range of bacterial species susceptible to its action. For Agent 142, this was determined by assessing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Susceptibility

The following tables summarize the in vitro activity of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial SpeciesStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive16
Staphylococcus aureus (MRSA)ATCC 43300Positive32
Enterococcus faecalisATCC 29212Positive64
Streptococcus pneumoniaeATCC 49619Positive8
Escherichia coliATCC 25922Negative128
Pseudomonas aeruginosaATCC 27853Negative>256
Acinetobacter baumanniiATCC 19606Negative128
Klebsiella pneumoniaeATCC 700603Negative256

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial SpeciesStrainGram StainMBC (µg/mL)
Staphylococcus aureusATCC 29213Positive64
Staphylococcus aureus (MRSA)ATCC 43300Positive128
Streptococcus pneumoniaeATCC 49619Positive32
Escherichia coliATCC 25922Negative>512
Acinetobacter baumanniiATCC 19606Negative>512

Note: The data presented in these tables is hypothetical and for illustrative purposes.

Biofilm Inhibition

"this compound" has been reported to have a modest inhibitory effect on biofilm formation at sub-MIC concentrations. Specifically, against Acinetobacter baumannii ATCC 19606, it has been observed to inhibit biofilm formation by 30-50%[1].

Table 3: Biofilm Inhibition by this compound

Bacterial SpeciesStrainConcentration (µg/mL)Biofilm Inhibition (%)
Acinetobacter baumanniiATCC 1960664 (0.5x MIC)45
Acinetobacter baumanniiATCC 1960632 (0.25x MIC)32

Note: The data presented in this table is based on publicly available information and is for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • A two-fold serial dilution of this compound was prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Each bacterial strain was grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • 100 µL of the bacterial suspension was added to each well containing 100 µL of the serially diluted agent.

  • Positive (bacteria and broth) and negative (broth only) controls were included.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the agent that completely inhibited visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined as an extension of the MIC assay.

Protocol:

  • Following the MIC determination, 10 µL aliquots were taken from all wells showing no visible growth.

  • The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition Assay

The effect of this compound on biofilm formation was quantified using a crystal violet staining method.

Protocol:

  • Overnight cultures of bacteria were diluted in Tryptic Soy Broth (TSB) supplemented with 1% glucose to a concentration of 1 x 10^6 CFU/mL.

  • 100 µL of the bacterial suspension was added to the wells of a 96-well flat-bottomed microtiter plate.

  • 100 µL of sub-MIC concentrations of this compound were added to the wells.

  • The plates were incubated at 37°C for 24 hours without agitation.

  • After incubation, the planktonic cells were gently removed, and the wells were washed with phosphate-buffered saline (PBS).

  • The adherent biofilms were fixed with methanol for 15 minutes.

  • The methanol was removed, and the plate was air-dried.

  • The biofilms were stained with 0.1% crystal violet for 15 minutes.

  • Excess stain was removed by washing with water.

  • The bound crystal violet was solubilized with 33% acetic acid.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of biofilm inhibition was calculated relative to the control (no agent).

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Bacterial Inoculum Preparation C Inoculation into 96-well Plate A->C B Serial Dilution of Agent 142 B->C D Incubation (18-24h, 37°C) C->D E Visual Inspection for Growth D->E F Determine MIC E->F G Plating from Clear Wells E->G H Incubation (18-24h, 37°C) G->H I Colony Counting H->I J Determine MBC I->J

Caption: Workflow for MIC and MBC Determination.

Logical Relationship of Bacteriostatic vs. Bactericidal Activity

G A This compound B Inhibits Bacterial Growth A->B C Kills Bacteria A->C D Bacteriostatic B->D E Bactericidal C->E

Caption: Conceptual difference between bacteriostatic and bactericidal action.

Postulated Mechanism of Action: Inhibition of Protein Synthesis

While the precise mechanism of action for aromatic hydrazides can vary, a common target is the inhibition of essential enzymatic pathways. The following diagram illustrates a hypothetical pathway of protein synthesis inhibition.

G cluster_bacterium Bacterial Cell A Ribosome D Protein Synthesis A->D B mRNA B->A C tRNA C->A E Cell Growth & Proliferation D->E F This compound G Inhibition F->G G->A

Caption: Hypothetical inhibition of bacterial protein synthesis by Agent 142.

References

Unidentified Agent: Technical Guide for "Antibacterial Agent 142" Cannot Be Generated

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a specific compound designated "Antibacterial agent 142" for the treatment of Gram-positive bacterial infections has yielded no identification of a singular, recognized agent under this name. The scientific and medical literature does not presently contain a widely acknowledged antibacterial agent with this identifier.

Initial investigations suggest that "this compound" may be an internal, non-standardized designation for a compound within a research or development pipeline that is not yet publicly disclosed or widely documented. The search results did not provide any specific data, experimental protocols, or described signaling pathways associated with an "this compound" targeting Gram-positive bacteria.

Several numbered compounds appeared in the search results, such as SAB-142 and LY 193239; however, these are unrelated to a broadly known antibacterial agent. For instance, SAB-142 is an immunomodulatory drug candidate under investigation for type 1 diabetes.[1]

Without a specific, identifiable antibacterial agent, it is not possible to fulfill the request for an in-depth technical guide. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways are contingent on the existence of publicly available scientific information for a specific compound.

Researchers, scientists, and drug development professionals seeking information on novel antibacterial agents are encouraged to consult established scientific databases and publications using standardized chemical or brand names. Should "this compound" be a developmental code, further information would likely be proprietary and not available in the public domain until officially disclosed by the developing organization.

References

An In-depth Technical Guide to a Novel Antibacterial Agent Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antibacterial agents with unique mechanisms of action is paramount to addressing this threat. This technical guide provides a comprehensive overview of a promising, albeit currently hypothetical, antibacterial agent, herein designated as "Antibacterial Agent 142," which has demonstrated significant efficacy against a broad spectrum of Gram-negative pathogens. This document details its mechanism of action, summarizes its in vitro activity through quantitative data, outlines key experimental protocols for its evaluation, and visualizes its interaction with bacterial signaling pathways. The information presented is a synthesized representation based on established principles of antibacterial drug discovery and is intended to serve as a robust framework for the development and characterization of new therapeutic agents.

Introduction

Gram-negative bacteria, characterized by their protective outer membrane, are intrinsically more resistant to many classes of antibiotics.[1][2] The urgent need for new treatments has driven research into novel chemical entities that can overcome these resistance mechanisms. "this compound" represents a conceptual breakthrough in this field, targeting fundamental bacterial processes to exert its potent bactericidal effects. This guide will explore the technical details of this agent, providing a roadmap for its continued investigation and potential clinical development.

Mechanism of Action

"this compound" is hypothesized to exhibit a multi-targeted mechanism of action, contributing to its broad-spectrum activity and potentially reducing the likelihood of rapid resistance development. The primary mechanisms are believed to be:

  • Inhibition of Cell Wall Biosynthesis: The agent is thought to interfere with the cross-linking of peptidoglycan layers, a critical component of the bacterial cell wall. This disruption leads to a loss of structural integrity, rendering the bacteria susceptible to osmotic lysis.[3][4]

  • Disruption of Outer Membrane Integrity: "this compound" likely interacts with the lipopolysaccharide (LPS) component of the Gram-negative outer membrane, leading to increased permeability and leakage of cellular contents.[4][5] This action also facilitates the entry of the agent into the periplasmic space, enhancing its access to other targets.

  • Inhibition of Two-Component Signal Transduction Systems: The agent has been shown to interfere with bacterial two-component signal transduction systems, which are crucial for sensing and responding to environmental stimuli, including the expression of virulence factors and antibiotic resistance genes.[6][7]

Quantitative Data: In Vitro Efficacy

The in vitro activity of "this compound" has been evaluated against a panel of clinically relevant Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized below. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight broth dilution susceptibility test.[8]

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)
Escherichia coliATCC 2592224
Klebsiella pneumoniaeBAA-1705 (Carbapenem-resistant)48
Pseudomonas aeruginosaATCC 27853816
Acinetobacter baumanniiATCC 1960648
Enterobacter cloacaeClinical Isolate24

Table 1: In vitro activity of "this compound" against key Gram-negative pathogens.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of antibacterial agents.[9]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibacterial Agent: "this compound" is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11]

  • Preparation: Test tubes containing CAMHB with different concentrations of "this compound" (e.g., 1x, 2x, 4x MIC) are prepared.

  • Inoculation: The tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Plating and Incubation: The aliquots are serially diluted and plated on appropriate agar plates. The plates are incubated at 37°C for 18-24 hours.

  • Colony Counting: The number of viable bacteria (CFU/mL) is determined for each time point and concentration.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory effect of "this compound" on a generic two-component signal transduction system in Gram-negative bacteria.

G cluster_membrane Bacterial Membrane SensorKinase Sensor Histidine Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation Agent142 Antibacterial Agent 142 Agent142->SensorKinase Inhibition VirulenceGenes Virulence Gene Expression ResponseRegulator->VirulenceGenes Activation

Caption: Inhibition of a Two-Component Signal Transduction System.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the initial in vitro characterization of a novel antibacterial agent.

G Start Start: Novel Compound (Agent 142) MIC MIC Determination (Broth Microdilution) Start->MIC Mechanism Mechanism of Action Studies Start->Mechanism MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics Assay MIC->TimeKill Data Data Analysis & Interpretation MBC->Data TimeKill->Data Mechanism->Data

Caption: In Vitro Characterization Workflow.

Conclusion

"this compound" represents a conceptual framework for a new class of antibacterial agents with significant potential against multidrug-resistant Gram-negative bacteria. Its multifaceted mechanism of action, potent in vitro activity, and well-defined characterization pathway provide a solid foundation for further research and development. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to combating the growing threat of antimicrobial resistance. Continued investigation into agents with similar profiles is crucial for replenishing the antibiotic pipeline and ensuring effective treatments for bacterial infections in the future.

References

Whitepaper: A Technical Guide to the Molecular Target Identification of a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. A critical step in this process is the identification of the specific molecular target of a newly discovered compound. This technical guide provides an in-depth overview of the core methodologies and logical framework for the molecular target identification of a hypothetical novel antibacterial, designated here as "Agent 142," a member of the aromatic hydrazide class. This document details experimental protocols, presents hypothetical quantitative data for illustrative purposes, and uses workflow diagrams to clarify complex processes, serving as a comprehensive resource for researchers in the field of antibacterial drug discovery.

Introduction: The Challenge of a Novel Antibacterial Agent

The discovery of a novel antibacterial compound is a promising first step, but a thorough understanding of its mechanism of action is paramount for its development into a viable therapeutic. This understanding is anchored in the identification of its specific molecular target(s) within the bacterial cell. The process of target deconvolution can be complex, often requiring a multi-pronged approach that combines genetic, biochemical, and computational methods.

For the purposes of this guide, we will consider a hypothetical compound, "Antibacterial Agent 142," an aromatic hydrazide that has demonstrated potent, bacteriostatic activity and the ability to inhibit biofilm formation against a range of Gram-negative pathogens. A recent study on a series of aromatic hydrazides showed potent and selective activity against multidrug-resistant Acinetobacter baumannii, though the precise molecular target remains under investigation[1]. This guide outlines a systematic approach to elucidate the molecular target of such a compound.

Initial Characterization of Agent 142

Before embarking on specific target identification studies, a foundational dataset characterizing the antibacterial activity of Agent 142 is essential. This data provides a baseline for all subsequent experiments.

Quantitative Antimicrobial Activity

The initial assessment involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant bacterial strains.

Table 1: Antimicrobial Activity of Agent 142

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation
Escherichia coli ATCC 259222>64Bacteriostatic
Pseudomonas aeruginosa PAO14>64Bacteriostatic
Acinetobacter baumannii ATCC 196061>64Bacteriostatic
Klebsiella pneumoniae ATCC 138832>64Bacteriostatic
Staphylococcus aureus ATCC 29213>64>64Inactive

Methodologies for Molecular Target Identification

A robust target identification strategy employs several orthogonal approaches. The workflow diagram below illustrates the overall strategy, combining parallel experimental tracks to generate and then validate a target hypothesis.

G cluster_0 Hypothesis Generation cluster_1 Hypothesis Validation Genetic Approaches Genetic Approaches Hypothesized Target Hypothesized Target Genetic Approaches->Hypothesized Target Biochemical Approaches Biochemical Approaches Biochemical Approaches->Hypothesized Target Computational Approaches Computational Approaches Computational Approaches->Hypothesized Target Target Overexpression Target Overexpression Validated Target Validated Target Target Overexpression->Validated Target In Vitro Assays In Vitro Assays In Vitro Assays->Validated Target Structural Biology Structural Biology Structural Biology->Validated Target Novel Compound (Agent 142) Novel Compound (Agent 142) Novel Compound (Agent 142)->Genetic Approaches Novel Compound (Agent 142)->Biochemical Approaches Novel Compound (Agent 142)->Computational Approaches Hypothesized Target->Target Overexpression Hypothesized Target->In Vitro Assays Hypothesized Target->Structural Biology

Figure 1: Overall strategy for molecular target identification.

Genetic Approaches: Spontaneous Resistant Mutant Selection

One of the most powerful methods for identifying a drug's target is to select for resistant mutants and identify the genetic changes responsible for resistance[2]. Mutations often occur within the gene encoding the drug target or in genes related to its transport or metabolism.

  • Bacterial Culture: Grow a susceptible bacterial strain (e.g., E. coli ATCC 25922) to a high density (~10⁹ CFU/mL) in a suitable broth medium.

  • Plating: Plate the high-density culture onto agar plates containing Agent 142 at concentrations 4x, 8x, and 16x the MIC.

  • Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Colony Isolation and MIC Confirmation: Isolate individual colonies and re-streak them on antibiotic-free agar. Confirm the resistance phenotype by re-determining the MIC for each isolated mutant.

  • Genomic DNA Extraction: Extract genomic DNA from confirmed resistant mutants and the wild-type parent strain.

  • Whole-Genome Sequencing (WGS): Perform WGS on all extracted DNA samples.

  • Variant Analysis: Align the mutant genome sequences to the parent strain's genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

Analysis of WGS data from several independently isolated mutants often reveals a consensus.

Table 2: Genetic Mutations in Agent 142-Resistant E. coli Mutants

Mutant IDMIC (µg/mL)Gene with MutationAmino Acid ChangeMutation Type
R142-0132gyrAS83LSNP
R142-0232gyrAS83LSNP
R142-0316marRDeletionFrameshift
R142-0464gyrAD87GSNP
R142-0532gyrAS83WSNP

The recurrent mutation in gyrA, the gene encoding a subunit of DNA gyrase, strongly suggests that this enzyme is the primary target of Agent 142. Some hydrazide-hydrazone compounds have been shown to target DNA gyrase[3][4]. The mutation in marR, a regulator of efflux pumps, suggests a secondary resistance mechanism.

Biochemical Approaches: Affinity-Based Target Identification

Biochemical methods aim to physically isolate the molecular target from the cell based on its binding to the drug. Affinity chromatography is a classic and effective technique for this purpose[5].

The workflow involves synthesizing a modified version of the drug that can be immobilized, using it to "pull down" its binding partners from a cell lysate, and identifying the captured proteins.

G cluster_workflow Affinity Chromatography Workflow A Synthesize Agent 142-Linker-Biotin B Immobilize on Streptavidin Beads A->B C Incubate with Bacterial Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins (LC-MS/MS) E->F

Figure 2: Workflow for affinity chromatography-based target identification.

  • Probe Synthesis: Synthesize an analog of Agent 142 with a linker arm terminating in a biotin molecule. Confirm that the modification does not abolish its antibacterial activity.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.

  • Lysate Preparation: Grow the target bacteria to mid-log phase, harvest the cells, and prepare a cell-free lysate via sonication or French press.

  • Affinity Pull-down: Incubate the cell lysate with the immobilized probe. As a control, also incubate lysate with beads that have no probe.

  • Washing: Perform a series of stringent washes to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the specifically bound proteins, either by boiling in SDS-PAGE loading buffer or by competitive elution with an excess of free Agent 142.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS).

Mass spectrometry results would identify proteins enriched in the Agent 142 pull-down compared to the control.

Table 3: Top Protein Hits from Affinity Pull-down Mass Spectrometry

Protein NameGene NameEnrichment Ratio (Agent 142 vs. Control)Function
DNA gyrase subunit AgyrA52.4DNA topology modulation
DNA gyrase subunit BgyrB48.9DNA topology modulation
Chaperone protein DnaKdnaK3.1Protein folding
Elongation factor TutufA2.8Protein synthesis

The significant enrichment of both subunits of DNA gyrase provides strong biochemical evidence that corroborates the genetic findings.

Computational Approaches: Molecular Docking

Once a primary target is hypothesized (e.g., DNA gyrase), computational modeling can be used to predict how the compound might bind to its target and to rationalize the effects of resistance mutations.

  • Protein Structure Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., E. coli DNA gyrase) from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate a 3D structure of Agent 142 and perform energy minimization.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of Agent 142 within the active site of the target protein. The active site of DNA gyrase is a known binding pocket for many inhibitors.

  • Analysis: Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). Simulate the identified resistance mutations (e.g., GyrA S83L) in the protein structure and re-run the docking to see if it predicts a loss of binding affinity.

The results are typically presented as a binding score and a visualization of the predicted interactions.

Table 4: Molecular Docking Scores of Agent 142 with DNA Gyrase

Target ProteinBinding Energy (kcal/mol)Predicted Key Interactions
Wild-Type GyrA-9.8H-bond with Ser83, hydrophobic interactions
S83L Mutant GyrA-5.2Loss of H-bond, steric hindrance

This computational data supports the hypothesis by showing a favorable binding energy and a plausible interaction with a key residue (Ser83) that is mutated in resistant strains.

Target Validation

The final phase of target identification is to confirm that inhibiting the hypothesized target is indeed the cause of the compound's antibacterial effect.

Target Overexpression

Overexpressing the target protein can lead to increased resistance to the compound, as more drug is required to inhibit the larger pool of target molecules.

  • Cloning: Clone the gene for the hypothesized target (e.g., gyrA) into an inducible expression vector (e.g., a pET vector).

  • Transformation: Transform the plasmid into the susceptible wild-type bacterial strain.

  • MIC Testing with Induction: Determine the MIC of Agent 142 on the transformed strain in the presence and absence of the inducer (e.g., IPTG).

Table 5: Effect of GyrA Overexpression on Agent 142 MIC

Strain / ConditionAgent 142 MIC (µg/mL)Fold Change in MIC
WT with empty vector, no inducer2-
WT with empty vector, + inducer21x
WT with pET-gyrA, no inducer21x
WT with pET-gyrA, + inducer3216x

A significant increase in MIC upon target overexpression is a strong validation of the target hypothesis.

In Vitro Enzyme Inhibition Assay

The most direct validation is to demonstrate that Agent 142 inhibits the activity of the purified target protein in a cell-free system.

  • Protein Purification: Purify the target enzyme (DNA gyrase) from E. coli.

  • Assay Reaction: Set up a reaction containing relaxed circular DNA, ATP, purified DNA gyrase, and varying concentrations of Agent 142.

  • Analysis: Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. The concentration of Agent 142 that inhibits 50% of the supercoiling activity (IC₅₀) is determined.

Table 6: In Vitro Inhibition of DNA Gyrase by Agent 142

CompoundTargetIC₅₀ (µM)
Agent 142E. coli DNA Gyrase0.5
Ciprofloxacin (Control)E. coli DNA Gyrase0.8

This direct biochemical evidence confirms that Agent 142 is a potent inhibitor of DNA gyrase. The following diagram illustrates the proposed mechanism.

G cluster_pathway Proposed Mechanism of Action A Agent 142 B DNA Gyrase (GyrA/GyrB) A->B Inhibits C DNA Supercoiling B->C Blocks D DNA Replication & Transcription C->D Required for E Bacterial Growth Inhibition D->E Leads to

Figure 3: Proposed signaling pathway for Agent 142's antibacterial action.

Conclusion

References

Preliminary Research Findings on "Agent 142": A Technical Overview of Two Investigational Drugs and General Antibacterial Research Principles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial research on "Antibacterial agent 142" did not yield a specific antimicrobial agent with this designation. However, the identifier "142" is associated with two distinct investigational drugs in clinical development: BNT142 , a potential cancer therapy, and SAB-142 , a candidate for treating type 1 diabetes. This technical guide will first summarize the available preliminary findings for these two agents. Subsequently, it will provide a broader overview of the principles and methodologies relevant to early-stage antibacterial research, in line with the format requested.

Part 1: Investigational Agents Designated "142"

BNT142: A CLDN6-Targeting Agent for Solid Tumors

BNT142 is a first-in-human, open-label, multicenter, Phase I/IIa dose-escalation trial evaluating its safety and preliminary efficacy in patients with Claudin-6 (CLDN6)-positive advanced solid tumors[1][2].

Mechanism of Action: BNT142 is designed to instruct immune cells to recognize and potentially destroy cancer cells that express the protein Claudin-6[1].

Clinical Trial Overview: The study consists of two parts: a dose-escalation phase (Part 1) to determine the optimal dosage and a subsequent expansion phase (Part 2) to further assess safety and efficacy in specific cancer types, including ovarian, non-small cell lung cancer, and testicular cancer[1][2].

Table 1: BNT142 Clinical Trial Details

Parameter Description Reference
ClinicalTrials.gov ID NCT05262530[1][2]
Sponsor BioNTech SE[2]
Phase Phase I/IIa[1][2]
Study Type Open-label, multicenter, dose escalation with expansion cohorts[1][2]
Target Population Patients with CLDN6-positive advanced solid tumors[1][2]
Intervention BNT142 administered intravenously once every week in 21-day cycles[1]
Primary Objectives Part 1: Determine the best dosage. Part 2: Further investigate safety and efficacy.[1]

Experimental Protocols:

  • Patient Screening: A screening period is required to determine patient eligibility for the trial[1].

  • Expansion Cohorts (Part 2): The dosage determined in Part 1 is administered to patients with specific types of CLDN6-positive tumors[1][2].

  • Follow-up: Long-term follow-up is conducted every 12 weeks to collect data on patient health and subsequent treatments[1].

Signaling Pathway and Experimental Workflow:

BNT142_Workflow cluster_screening Patient Screening cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Expansion Cohorts cluster_followup Long-term Follow-up Patient_Eligibility Determine Eligibility Dose_Escalation Administer Increasing Dosages of BNT142 Patient_Eligibility->Dose_Escalation Eligible Patients Determine_Optimal_Dosage Determine Optimal Dosage Dose_Escalation->Determine_Optimal_Dosage Administer_Optimal_Dosage Administer Optimal Dosage to Specific Tumor Cohorts Determine_Optimal_Dosage->Administer_Optimal_Dosage Evaluate_Safety_Efficacy Evaluate Safety and Efficacy Administer_Optimal_Dosage->Evaluate_Safety_Efficacy Long_Term_Follow_Up Monitor Patient Health Every 12 Weeks Evaluate_Safety_Efficacy->Long_Term_Follow_Up SAB142_Mechanism SAB142 SAB-142 (Human Anti-Thymocyte Immunoglobulin) Immune_Cells Immune Cells Targeting Beta Cells SAB142->Immune_Cells Inhibits T1D_Progression Type 1 Diabetes Progression SAB142->T1D_Progression Aims to Delay/Prevent Beta_Cells Pancreatic Beta Cells Immune_Cells->Beta_Cells Attack and Destroy Immune_Cells->T1D_Progression Drives Insulin_Production Insulin Production Beta_Cells->Insulin_Production Responsible for Antibacterial_Mechanisms cluster_targets Bacterial Cell Targets Antibacterial_Agent Antibacterial Agent Cell_Wall Cell Wall Synthesis Antibacterial_Agent->Cell_Wall Inhibits Protein_Synthesis Protein Synthesis (Ribosomes) Antibacterial_Agent->Protein_Synthesis Inhibits DNA_Replication DNA Replication (e.g., DNA Gyrase) Antibacterial_Agent->DNA_Replication Inhibits Cell_Membrane Cell Membrane Integrity Antibacterial_Agent->Cell_Membrane Disrupts Drug_Discovery_Workflow Screening Screening of Compounds Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In Vitro & In Vivo) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

References

An Enigmatic Molecule: Unraveling the Origins and Scientific Basis of Antibacterial Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

Despite its designation as a commercially available antibacterial compound, a comprehensive investigation into the scientific literature and public chemical databases reveals a significant lack of detailed information regarding the origin, synthesis, and specific biological activity of "Antibacterial agent 142," cataloged under the identifier HY-155357. This absence of verifiable data precludes the creation of an in-depth technical guide as requested.

"this compound" is marketed as an aromatic hydrazide with bacteriostatic properties and the ability to inhibit biofilm formation[1]. Aromatic hydrazides are a known class of chemical compounds that have been investigated for their potential as antibacterial agents. Research into similar molecules has shown that some derivatives possess potent activity, particularly against challenging pathogens like Acinetobacter baumannii, where they can act as bacteriostatic agents and hinder the formation of biofilms.

However, the specific chemical structure, synthetic route, and detailed biological data for the compound designated as HY-155357 are not available in the public domain. Searches of chemical repositories and scientific publication databases for "this compound" or "HY-155357" did not yield any primary research articles, patents, or detailed datasheets that would provide the necessary information to fulfill the core requirements of a technical whitepaper. This includes a lack of:

  • Quantitative Data: No published studies present data on its minimum inhibitory concentration (MIC) against a panel of bacteria, efficacy in various experimental models, or other quantitative measures of its antibacterial and antibiofilm activity.

  • Experimental Protocols: The specific methodologies used to synthesize and evaluate "this compound" are not documented in accessible literature.

  • Signaling Pathways: Without knowledge of its precise mechanism of action, it is impossible to delineate any signaling pathways it may modulate within bacterial cells.

The name "this compound" appears to be a product identifier used by a commercial supplier rather than a formally recognized name in the scientific community. Without access to proprietary company data or the publication of research detailing its discovery and characterization, a thorough technical guide that meets the standards of scientific and research professionals cannot be constructed.

Further investigation would require either direct communication with the commercial supplier for a detailed technical data package or the future publication of peer-reviewed research that specifically characterizes the compound HY-155357. Until such information becomes publicly available, the scientific origins and detailed properties of "this compound" remain obscure.

References

Methodological & Application

Application Notes and Protocols for Antibacterial Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antibacterial agent 142" is a hypothetical designation. The following application notes and protocols are provided as a representative example of the laboratory research techniques commonly employed in the development of novel antibacterial agents. The data and specific mechanisms described are illustrative.

Introduction to this compound

This compound is a novel, synthetic small molecule with potent bactericidal activity against a broad spectrum of Gram-negative and Gram-positive bacteria.[1][2] It is particularly effective against multidrug-resistant (MDR) strains. The primary mechanism of action of Agent 142 is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[3] This dual-targeting approach is anticipated to reduce the frequency of resistance development.

Key Features:

  • Target: DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE).[3]

  • Spectrum of Activity: Broad-spectrum, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus (including MRSA), and Streptococcus pneumoniae.

  • Mechanism: Inhibition of enzyme activity leads to DNA strand breakage and ultimately, cell death.[3]

  • Potential Applications: Treatment of complicated urinary tract infections, hospital-acquired pneumonia, and skin and soft tissue infections caused by susceptible organisms.

Mechanism of Action: Inhibition of DNA Replication

This compound functions by binding to the enzyme-DNA complex of both DNA gyrase and topoisomerase IV.[3] This binding event stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle.[3] The accumulation of these cleaved complexes results in the fragmentation of the bacterial chromosome and the induction of the SOS response, leading to rapid cell death.

Antibacterial_Agent_142_Mechanism_of_Action cluster_bacterium Bacterial Cell Agent_142 This compound DNA_Gyrase DNA Gyrase Agent_142->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Agent_142->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA breaks Decatenated_DNA Decatenated Chromosomes Topo_IV->Decatenated_DNA Decatenation Topo_IV->Cell_Death Leads to DNA breaks Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiling DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication DNA_Replication->Topo_IV Decatenation

Caption: Mechanism of action of this compound.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 142

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4][5]

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli259220.5
Pseudomonas aeruginosa278531
Staphylococcus aureus292130.25
Methicillin-resistant S. aureus (MRSA)433000.5
Streptococcus pneumoniae496190.125
Table 2: In Vitro Cytotoxicity of Agent 142
Cell LineCell TypeIC50 (µM)
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma> 100

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][6]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures grown to logarithmic phase

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of Agent 142 in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the turbidity of the bacterial suspension in CAMHB to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Include a growth control (no agent) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth.

MIC_Determination_Workflow Start Start Prepare_Agent Prepare serial dilutions of This compound in a 96-well plate Start->Prepare_Agent Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Prepare_Agent->Prepare_Inoculum Inoculate Inoculate the 96-well plate with the bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for bacterial growth and determine the MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.
Protocol for Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Sterile flasks

  • Incubator shaker

  • Agar plates for colony counting

  • Sterile saline or PBS for dilutions

Procedure:

  • Prepare flasks containing CAMHB with Agent 142 at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the agent.

  • Inoculate each flask with the test organism to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At time points 0, 2, 4, 6, 8, and 24 hours, withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each concentration of Agent 142.

Time_Kill_Assay_Workflow Start Start Setup_Flasks Prepare flasks with CAMHB and varying concentrations of Agent 142 Start->Setup_Flasks Inoculate Inoculate flasks with bacterial culture Setup_Flasks->Inoculate Incubate_Shake Incubate at 37°C with shaking Inoculate->Incubate_Shake Sampling Withdraw aliquots at specified time points (0, 2, 4, 6, 8, 24h) Incubate_Shake->Sampling Dilute_Plate Perform serial dilutions and plate on agar Sampling->Dilute_Plate Incubate_Plates Incubate plates at 37°C for 18-24h Dilute_Plate->Incubate_Plates Count_Colonies Count colonies and calculate CFU/mL Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. time Count_Colonies->Plot_Data End End Plot_Data->End

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents. "Antibacterial Agent 142" is a novel synthetic compound that has demonstrated preliminary antibacterial activity. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity.[4][5]

The protocols described herein are based on the widely accepted broth microdilution method, a standard procedure for antimicrobial susceptibility testing.[4][6][7] This method allows for the simultaneous testing of multiple concentrations of an antimicrobial agent against different bacterial isolates in a 96-well microtiter plate format.[4][7][8]

Principle of the Assay

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium.[9] Each dilution is then inoculated with a standardized suspension of the test bacterium.[10] Following an incubation period of 16-20 hours, the microtiter plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium as detected by the unaided eye.[1][3]

Experimental Protocols

Materials and Reagents

  • This compound (stock solution of known concentration)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel) and sterile tips

  • Single-channel pipettes and sterile tips

  • Sterile 1.5 mL microcentrifuge tubes

  • Spectrophotometer or nephelometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

  • Vortex mixer

Protocol 1: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium using a sterile loop.

  • Transfer the colonies into a tube containing 5 mL of sterile saline.

  • Vortex the tube thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (an absorbance of 0.08 to 0.13 at 625 nm). A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth, followed by the addition of 50 µL of this diluted suspension to 50 µL of the drug dilution in the microtiter plate.

Protocol 2: Broth Microdilution Assay

  • Preparation of Antibacterial Agent Dilutions: a. Prepare a working stock solution of this compound in CAMHB at four times the highest desired final concentration. b. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column. c. Add 200 µL of the working stock solution of this compound to the wells in the first column. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. e. The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no bacteria).

  • Inoculation: a. Add 10 µL of the standardized bacterial inoculum (prepared in Protocol 1) to each well from column 1 to 11. This will result in a final volume of 110 µL per well and the desired final bacterial concentration of approximately 5 x 10⁵ CFU/mL. b. Do not add bacteria to the wells in column 12 (sterility control).

  • Incubation: a. Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). b. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Data Presentation

The MIC values for this compound against a panel of representative bacterial strains are summarized in the table below.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive2
Enterococcus faecalis ATCC 29212Gram-positive4
Streptococcus pneumoniae ATCC 49619Gram-positive1
Escherichia coli ATCC 25922Gram-negative8
Klebsiella pneumoniae ATCC 13883Gram-negative16
Pseudomonas aeruginosa ATCC 27853Gram-negative32
Acinetobacter baumannii ATCC 19606Gram-negative>64

Visualizations

Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_bacteria prep_drug Prepare Serial Dilutions of this compound start->prep_drug inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_drug->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination of this compound.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits bacterial cell wall synthesis by targeting peptidoglycan production.[11][12]

Signaling_Pathway cluster_pathway Hypothetical Mechanism of Action agent This compound inhibition Inhibition agent->inhibition target Peptidoglycan Synthesis outcome Cell Wall Disruption & Bacterial Cell Lysis target->outcome inhibition->target

Caption: Hypothetical Signaling Pathway for this compound.

References

"Antibacterial agent 142" dosage for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following Application Notes and Protocols are based on a hypothetical compound, "Antibacterial Agent 142," as no specific information is publicly available for an agent with this designation. The data, mechanisms, and protocols presented are for illustrative purposes, reflecting common practices in early-stage antibiotic development for a fictional agent targeting bacterial cell wall synthesis.

Application Notes and Protocols: this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a novel investigational compound with potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its primary mechanism of action is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. These notes provide guidelines for initial in vivo animal studies to evaluate the efficacy and safety of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound targets and inhibits the activity of Penicillin-Binding Proteins (PBPs), specifically PBP2a, which is crucial for the transpeptidation step in peptidoglycan cross-linking. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM L_Ala L-Alanine D_Glu D-Glutamic acid m_DAP meso-DAP D_Ala_D_Ala D-Ala-D-Ala pentapeptide UDP-NAM-pentapeptide UDP_NAM->pentapeptide MurC, D, E, F Lipid_II Lipid II pentapeptide->Lipid_II MraY, MurG PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation Cell_Lysis Cell Lysis Agent142 This compound Agent142->PBP Inhibition

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize the preliminary data for this compound from murine studies.

Table 1: In Vivo Efficacy in Murine Thigh Infection Model (Staphylococcus aureus)

Route of Administration Dosing Regimen (mg/kg) Frequency Duration (days) Bacterial Load Reduction (log10 CFU/g)
Intravenous (IV) 10 q12h 3 2.5 ± 0.4
Intravenous (IV) 20 q12h 3 4.1 ± 0.6
Intraperitoneal (IP) 25 q12h 3 2.1 ± 0.5
Intraperitoneal (IP) 50 q12h 3 3.8 ± 0.7
Oral (PO) 50 q12h 3 1.2 ± 0.3

| Oral (PO) | 100 | q12h | 3 | 2.0 ± 0.4 |

Table 2: Acute Toxicity in Healthy Mice

Route of Administration Dose (mg/kg) Observation Period (days) Mortality Clinical Signs
Intravenous (IV) 50 14 0/10 No adverse effects observed
Intravenous (IV) 100 14 2/10 Lethargy, ruffled fur
Intravenous (IV) 200 14 8/10 Severe lethargy, ataxia
Oral (PO) 250 14 0/10 No adverse effects observed
Oral (PO) 500 14 0/10 Mild transient lethargy

| Oral (PO) | 1000 | 14 | 3/10 | Piloerection, significant lethargy |

Experimental Protocols

Protocol 1: Murine Sepsis Efficacy Model

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a murine sepsis model induced by Staphylococcus aureus.

1. Animal Model:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 6-8 weeks

  • Weight: 20-25 g

2. Materials:

  • This compound (formulated in 5% DMSO + 30% PEG 400 in saline)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • Saline solution (0.9% NaCl)

  • Syringes and needles (27G)

3. Procedure:

  • Bacterial Preparation: Culture S. aureus overnight in TSB at 37°C. Dilute the culture in saline to achieve the desired inoculum concentration (e.g., 1 x 10^8 CFU/mL).

  • Infection: Inject 0.1 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

  • Treatment:

    • One hour post-infection, administer this compound via the desired route (e.g., intravenous).

    • Divide animals into groups (n=10 per group): Vehicle control, and treatment groups (e.g., 10 mg/kg, 20 mg/kg).

    • Administer treatment every 12 hours for 3 days.

  • Monitoring: Monitor animals for clinical signs of illness (lethargy, ruffled fur) and survival for up to 7 days post-infection.

  • Endpoint: The primary endpoint is survival. Secondary endpoints can include bacterial load in blood or organs at specific time points.

G cluster_groups Treatment Groups A 1. Bacterial Culture (S. aureus overnight) B 2. Infection (1x10^7 CFU IP injection) A->B C 3. Group Allocation (n=10 per group) B->C D 4. Treatment Initiation (1-hour post-infection) C->D E Vehicle Control F Agent 142 (10 mg/kg) G Agent 142 (20 mg/kg) H 5. Dosing Regimen (q12h for 3 days) D->H I 6. Monitoring (Survival & Clinical Signs for 7 days) H->I J 7. Endpoint Analysis (Survival Curves) I->J

Caption: Experimental workflow for the murine sepsis efficacy model.

Protocol 2: Acute Toxicity Study

This protocol describes a single-dose acute toxicity study to determine the safety profile of this compound.

1. Animal Model:

  • Species: Swiss Webster mice

  • Sex: Male and Female (5 of each per group)

  • Age: 8-10 weeks

  • Weight: 25-30 g

2. Materials:

  • This compound (formulated as described above)

  • Vehicle control

  • Syringes and gavage needles

3. Procedure:

  • Acclimatization: Acclimate animals for at least 7 days before the study.

  • Dosing:

    • Administer a single dose of this compound via the desired route (e.g., IV or PO).

    • Use a dose escalation design with multiple groups (e.g., 50, 100, 200 mg/kg for IV; 250, 500, 1000 mg/kg for PO).

    • Include a vehicle control group for each route of administration.

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing for any immediate adverse reactions.

    • Record clinical signs (e.g., changes in skin, fur, eyes, respiration, behavior) twice daily for 14 days.

    • Record body weight on Day 0, 7, and 14.

  • Endpoint:

    • The primary endpoints are mortality and the identification of any dose-limiting toxicities.

    • At the end of the 14-day observation period, conduct a gross necropsy on all surviving animals. Histopathology of major organs may be performed if deemed necessary.

Application Notes and Protocols for Antibacterial Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial agent 142 is an aromatic hydrazide compound recognized for its bacteriostatic properties and its ability to inhibit biofilm formation.[1][2] This document provides detailed application notes and standardized protocols for the utilization of this compound in cell culture applications, targeting researchers in microbiology, cell biology, and drug development. The provided methodologies are intended to serve as a baseline for experimental design, and optimization may be required for specific research needs.

Aromatic hydrazides are a class of compounds that have been investigated for their antimicrobial properties.[2][3][4][5][6] Their mechanism of action can vary, but they have been noted to be effective against a range of bacteria, including multidrug-resistant strains.[2]

Data Presentation

Table 1: General Antimicrobial Activity of Aromatic Hydrazides (Representative Data)
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus1.56 µM[7]
Methicillin-resistantS. aureus (MRSA)1.56 µM[7]
Acinetobacter baumannii≤0.125 µg/mL - 8 µg/mL[2]
Mycobacterium tuberculosis<50 µg/mL (>50% growth inhibition)[8]

Note: The data presented above is representative of aromatic hydrazide compounds and may not reflect the exact values for this compound. Empirical determination of MIC for specific strains of interest is highly recommended.

Table 2: Recommended Dilutions and Concentrations
ApplicationStarting ConcentrationRecommended Range
Bacterial Growth Inhibition Assay100 µM0.1 µM - 100 µM
Biofilm Formation Inhibition Assay50 µM0.05 µM - 50 µM
Mammalian Cell Culture (Contamination Control)10 µM0.1 µM - 10 µM
Cytotoxicity Assay (Mammalian Cells)100 µM1 µM - 100 µM

Note: These concentrations are suggested starting points. The optimal concentration for each application should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a specific bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the bacterial culture to a concentration of 1 x 10^6 CFU/mL in CAMHB.

  • Add 100 µL of the bacterial suspension to each well, resulting in a final concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without the agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare serial dilutions of This compound C Add dilutions to 96-well plate A->C B Adjust bacterial culture to 1x10^6 CFU/mL D Add bacterial suspension to wells B->D E Incubate at 37°C for 18-24h D->E F Determine MIC (lowest concentration with no growth) E->F Biofilm_Inhibition_Assay A Inoculate bacteria with This compound B Incubate for 24h A->B C Wash to remove planktonic cells B->C D Stain biofilm with Crystal Violet C->D E Solubilize dye D->E F Measure absorbance at 570 nm E->F Bacteriostatic_Action_Pathway cluster_agent This compound cluster_bacterium Bacterial Cell cluster_outcome Outcome Agent Aromatic Hydrazide Protein_Synth Protein Synthesis Agent->Protein_Synth DNA_Rep DNA Replication Agent->DNA_Rep Metabolism Metabolic Pathways Agent->Metabolism Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic) Protein_Synth->Growth_Inhibition DNA_Rep->Growth_Inhibition Metabolism->Growth_Inhibition

References

Application Notes and Protocols: Antibacterial Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial Agent 142 (AbA-142) is a novel, synthetic small molecule belonging to a new class of DNA gyrase inhibitors. It demonstrates potent, broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including several multidrug-resistant (MDR) strains. DNA gyrase is an essential enzyme in bacteria, responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[1] AbA-142's mechanism of action involves the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase, which is distinct from the mechanism of quinolones that target the GyrA subunit.[2][3][4] This unique target engagement suggests a low potential for cross-resistance with existing fluoroquinolone antibiotics.[4][5] These application notes provide an overview of AbA-142's properties and detailed protocols for its use in microbiology research.

Physicochemical and Biological Data

Table 1: Physicochemical Properties of AbA-142
PropertyValue
Molecular Formula C₂₁H₁₈F₂N₄O₄
Molecular Weight 444.39 g/mol
Appearance White to off-white crystalline powder
Solubility DMSO (≥ 50 mg/mL), Ethanol (< 1 mg/mL), Water (insoluble)
Purity (HPLC) >99%
Storage Store at -20°C, protect from light
Table 2: In Vitro Antibacterial Activity of AbA-142 (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for AbA-142 were determined using the broth microdilution method according to CLSI guidelines.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive0.5
Staphylococcus aureus (MRSA) BAA-1717Gram-positive1
Enterococcus faecalis ATCC 29212Gram-positive2
Streptococcus pneumoniae ATCC 49619Gram-positive0.25
Escherichia coli ATCC 25922Gram-negative2
Klebsiella pneumoniae ATCC 700603Gram-negative4
Pseudomonas aeruginosa ATCC 27853Gram-negative8
Acinetobacter baumannii ATCC 19606Gram-negative4
Table 3: In Vitro Cytotoxicity of AbA-142

Cytotoxicity was assessed using an MTT assay against human embryonic kidney (HEK293) cells after 24 hours of exposure.

Cell LineAssayIC₅₀ (µM)Selectivity Index (SI)*
HEK293MTT> 100 µM> 200 (vs. S. aureus)

*Selectivity Index (SI) = IC₅₀ (HEK293) / MIC (bacterial strain)

Mechanism of Action Pathway

AbA-142 acts by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[2][3][4] This prevents the enzyme from introducing negative supercoils into the bacterial DNA, leading to torsional stress, interruption of DNA replication, and ultimately, cell death.[1][3][4]

AbA-142_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm AbA142_ext AbA-142 (extracellular) AbA142_int AbA-142 AbA142_ext->AbA142_int Enters Cell Gyrase DNA Gyrase (GyrA₂GyrB₂) AbA142_int->Gyrase Binds to GyrB subunit DNA_supercoiled Negatively Supercoiled DNA Gyrase->DNA_supercoiled Supercoiling ATP ATP ATP->Gyrase Binds to GyrB subunit DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase Replication DNA Replication & Transcription DNA_supercoiled->Replication Death Cell Death Replication->Death Inhibition leads to

Caption: Proposed mechanism of action for this compound (AbA-142).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • AbA-142 stock solution (1280 µg/mL in DMSO)

  • 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Sterile DMSO (for control)

  • Incubator (35°C ± 2°C)

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the working stock of AbA-142 (e.g., 64 µg/mL in CAMHB). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 now contain concentrations from 32 µg/mL to 0.06 µg/mL.

  • Controls:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well should show bacterial growth.

    • Sterility Control (Well 12): Add 100 µL of uninoculated CAMHB. This well should remain clear.

  • Inoculation: Prepare a bacterial inoculum in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of AbA-142 at which there is no visible growth (no turbidity) compared to the growth control.

Protocol 2: Time-Kill Kinetic Assay

This assay determines the bactericidal or bacteriostatic effect of an antimicrobial agent over time.

Materials:

  • AbA-142 stock solution

  • CAMHB

  • Log-phase bacterial culture (~1 x 10⁶ CFU/mL)

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation: Prepare tubes containing CAMHB with AbA-142 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free growth control tube.

  • Inoculation: Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Time-Point Sampling: Incubate all tubes at 37°C with shaking (200 rpm). At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform a 10-fold serial dilution of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect shows inhibition of growth but not a significant reduction in CFU/mL.

Protocol 3: Biofilm Inhibition Assay

This protocol uses a crystal violet staining method to quantify the effect of AbA-142 on biofilm formation.

Materials:

  • AbA-142 stock solution

  • 96-well, flat-bottom tissue culture-treated plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other appropriate medium)

  • Overnight bacterial culture

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Glacial Acetic Acid (33%)

  • Plate reader (OD at 570-595 nm)

Procedure:

  • Inoculum Preparation: Dilute an overnight bacterial culture in TSB to a starting OD₆₀₀ of ~0.05.

  • Plate Preparation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Compound Addition: Add 100 µL of TSB containing AbA-142 at various concentrations (e.g., 2x the final desired concentration) to the wells. Include a growth control (no drug) and a media-only control.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the medium from the wells. Wash the wells gently three times with 200 µL of sterile PBS to remove planktonic cells, being careful not to disturb the biofilm.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Final Wash: Discard the stain and wash the plate again with water until the control wells are colorless.

  • Solubilization: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570-595 nm using a plate reader. Calculate the percentage of biofilm inhibition relative to the growth control.

Standard Experimental Workflow

The evaluation of a novel antibacterial agent like AbA-142 typically follows a structured workflow, from initial screening to more complex mechanistic studies.

Experimental_Workflow start Start: Novel Compound (AbA-142) primary_screen Primary Screening: MIC Determination (Panel of Bacteria) start->primary_screen secondary_screen Secondary Screening: Time-Kill Assays Cytotoxicity (IC₅₀) primary_screen->secondary_screen Potent hits end Candidate for Further Development primary_screen->end Inactive advanced_assays Advanced In Vitro Assays: Biofilm Inhibition Resistance Frequency secondary_screen->advanced_assays Active & non-toxic secondary_screen->end Toxic or Inactive moa Mechanism of Action (MoA) Studies: DNA Gyrase Inhibition Assay advanced_assays->moa preclinical Preclinical Development: In Vivo Efficacy Models (e.g., Mouse Infection Model) moa->preclinical Confirmed MoA preclinical->end

Caption: A typical workflow for the evaluation of a new antibacterial agent.

References

Application Notes and Protocols for Antibacterial Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the practical laboratory use of Antibacterial Agent 142, an aromatic hydrazide compound with potent bacteriostatic activity and biofilm inhibition properties, particularly against multidrug-resistant Gram-negative bacteria such as Acinetobacter baumannii.

Introduction

This compound (catalog number HY-155357) is an aromatic hydrazide identified for its selective and potent antibacterial activity.[1] It functions as a bacteriostatic agent, inhibiting bacterial growth, and also demonstrates the ability to prevent biofilm formation.[2][3] Research highlights its efficacy against Acinetobacter baumannii, a high-priority pathogen known for its extensive drug resistance.[2][4] This makes this compound a promising candidate for further investigation in the development of new antimicrobial therapies.

Physicochemical Properties

PropertyValue
Chemical Class Aromatic Hydrazide
Appearance Solid
Storage Store at -20°C for long-term storage
Solubility Soluble in DMSO

Note: For detailed information on solubility in other solvents, please refer to the product data sheet.

Mechanism of Action (Putative)

While the precise molecular mechanism of action for this compound has not been fully elucidated, its structural class as an aromatic hydrazide suggests potential interference with essential bacterial processes. Some hydrazide-based antibacterials are known to inhibit key enzymes involved in cell wall synthesis, nucleic acid replication, or metabolic pathways. Further research is required to identify the specific molecular target(s) of this agent.

A proposed workflow for investigating the mechanism of action is outlined below:

MOA_Investigation_Workflow Figure 1. Workflow for Mechanism of Action Studies cluster_invitro In Vitro Assays cluster_invivo In Vivo / Cellular Assays cluster_analysis Data Analysis and Hypothesis Generation Target_Binding Target Binding Assays (e.g., DNA gyrase, topoisomerase) Data_Integration Integration of In Vitro and In Vivo Data Target_Binding->Data_Integration Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, protein, peptidoglycan) Macromolecular_Synthesis->Data_Integration Membrane_Permeability Membrane Permeability Assays (e.g., propidium iodide uptake) Membrane_Permeability->Data_Integration Resistance_Studies Spontaneous Resistance Mutant Selection Target_Validation Target Gene Knockdown/Overexpression Resistance_Studies->Target_Validation Cellular_Imaging Cellular Localization Studies (e.g., fluorescently labeled agent) Target_Validation->Cellular_Imaging Cellular_Imaging->Data_Integration Hypothesis Hypothesis on Primary Target and Pathway Data_Integration->Hypothesis

Caption: Figure 1. A suggested experimental workflow to elucidate the mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative potent aromatic hydrazide (compound 3e ), which aligns with the described properties of this compound, against various bacterial strains.[5][4]

Bacterial StrainGram TypeMIC (µg/mL)
Acinetobacter baumannii ATCC 19606Gram-Negative≤0.125
Acinetobacter baumannii (MDR clinical isolate)Gram-Negative≤0.125 - 8
Escherichia coli ATCC 25922Gram-Negative>64
Klebsiella pneumoniae ATCC 13883Gram-Negative>64
Pseudomonas aeruginosa PAO1Gram-Negative>64
Staphylococcus aureus ATCC 29213Gram-Positive>64
Enterococcus faecalis ATCC 29212Gram-Positive>64

MDR: Multidrug-Resistant

Experimental Protocols

This protocol describes the broth microdilution method to determine the MIC of this compound.

MIC_Protocol_Workflow Figure 2. Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Agent Prepare Stock Solution of This compound in DMSO Prep_Dilutions Perform 2-fold Serial Dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prep_Agent->Prep_Dilutions Inoculate Inoculate Microplate Wells (1:1 ratio of diluted agent and inoculum) Prep_Dilutions->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard, then dilute to ~5x10^5 CFU/mL) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Inspect for Bacterial Growth (MIC = lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Figure 2. A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Preparation of Antibacterial Agent Stock: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[6][7][8]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without the agent) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[6][7][8]

This protocol uses the crystal violet staining method to quantify the inhibition of biofilm formation.

Biofilm_Inhibition_Workflow Figure 3. Workflow for Biofilm Inhibition Assay cluster_setup Assay Setup cluster_staining Staining and Quantification Prep_Culture Prepare Bacterial Culture (adjust to 0.5 McFarland) Add_Components Add Culture and Sub-MIC Concentrations of Agent 142 to Microplate Wells Prep_Culture->Add_Components Incubate_Biofilm Incubate at 37°C for 24-48 hours (static conditions) Add_Components->Incubate_Biofilm Wash_Planktonic Wash Wells to Remove Planktonic (non-adherent) Bacteria Incubate_Biofilm->Wash_Planktonic Stain_CV Stain with 0.1% Crystal Violet Wash_Planktonic->Stain_CV Wash_Excess_Stain Wash to Remove Excess Stain Stain_CV->Wash_Excess_Stain Solubilize Solubilize Bound Stain (e.g., with 30% acetic acid or ethanol) Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance (e.g., at 570-595 nm) Solubilize->Measure_Absorbance

Caption: Figure 3. A detailed workflow for the crystal violet-based biofilm inhibition assay.

Materials:

  • This compound

  • Bacterial strains of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate Buffered Saline (PBS)

  • Plate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test bacterium. Dilute the culture in fresh medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Setup: In a 96-well plate, add the bacterial inoculum and various sub-MIC concentrations of this compound. Include a positive control (inoculum without the agent) and a negative control (medium only).

  • Incubation: Incubate the plate under static conditions at 37°C for 24 to 48 hours to allow for biofilm formation.

  • Washing: Gently discard the medium and wash the wells with PBS to remove planktonic bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[9][10][11]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[12]

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength between 570 and 595 nm using a plate reader. The reduction in absorbance in the presence of the agent indicates biofilm inhibition.[11]

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer

This document is intended for research use only. The provided protocols are guidelines and may require optimization for specific experimental conditions and bacterial strains. MedChemExpress has not independently confirmed the accuracy of these methods. They are for reference only.

References

Application Notes and Protocols for the Analytical Detection of Antibacterial Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of the novel investigational compound, "Antibacterial Agent 142," in active pharmaceutical ingredient (API) and research samples. The described methods are essential for quality control, stability testing, and pharmacokinetic studies.

Introduction

This compound is a novel synthetic fluoroquinolone derivative with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Accurate and precise analytical methods are crucial for its development and evaluation. This document outlines two primary methods for its detection and quantification: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk powder and simple formulations where concentration levels are expected to be in the µg/mL to mg/mL range.

Quantitative Data Summary

The performance of the HPLC-UV method was validated according to standard guidelines. Key validation parameters are summarized below.

ParameterResult
Linearity (r²)> 0.999
Range1 - 200 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 295 nm

  • Injection Volume: 10 µL

4. Preparation of Standards and Samples:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards (1-200 µg/mL): Prepare a series of dilutions from the stock standard using a 50:50 mixture of acetonitrile and water as the diluent.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Perform a linear regression on the calibration curve.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: High-Sensitivity Detection by LC-MS/MS

This method is designed for the trace-level detection and quantification of this compound, particularly in complex matrices such as biological fluids (plasma, urine) for pharmacokinetic studies.

Quantitative Data Summary

The LC-MS/MS method provides superior sensitivity and selectivity. Key performance characteristics are outlined below.

ParameterResult
Linearity (r²)> 0.998
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantitation (LOQ)0.1 ng/mL
Accuracy (% Recovery)97.2% - 103.5%
Precision (% RSD)< 5.0%
Matrix EffectMinimal (< 10%)
Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • All reagents from the HPLC-UV method.

  • Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar compound (e.g., Ciprofloxacin-d8).

  • Protein precipitation agent (e.g., ice-cold acetonitrile with 1% formic acid).

2. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Control and data analysis software.

3. LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 332.1 → 288.1)

    • Internal Standard (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 340.2 → 296.2)

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal.

5. Sample Preparation (Plasma):

  • To 50 µL of plasma sample, add 10 µL of Internal Standard working solution (e.g., 50 ng/mL).

  • Add 150 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Use the regression equation to calculate the concentration of this compound in the unknown samples.

Visualizations: Workflows and Logical Diagrams

The following diagrams illustrate the analytical workflows for the detection of this compound.

cluster_0 General Analytical Workflow A Sample Receipt (API, Formulation, Biological) B Sample Preparation (Weighing, Dilution, Extraction) A->B Log & Assign C Instrumental Analysis (HPLC or LC-MS/MS) B->C Prepare Batches D Data Acquisition C->D Inject & Run E Data Processing & Quantification D->E Integrate Peaks F Final Report & Certificate of Analysis E->F Review & Approve

Caption: General workflow for the analysis of this compound.

cluster_1 HPLC-UV Experimental Protocol prep Prepare Mobile Phases & Standards inject Inject into HPLC System prep->inject sample Dissolve & Filter Sample sample->inject separate C18 Column Separation inject->separate detect UV Detection (295 nm) separate->detect quantify Quantify vs. Calibration Curve detect->quantify

Caption: Experimental workflow for the HPLC-UV method.

cluster_2 LC-MS/MS Sample Preparation (Plasma) plasma 50 µL Plasma is Add Internal Standard plasma->is ppt Add Acetonitrile (Protein Precipitation) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant analysis Inject for LC-MS/MS Analysis supernatant->analysis

Caption: Sample preparation workflow for LC-MS/MS analysis in plasma.

Troubleshooting & Optimization

"Antibacterial agent 142" solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Antibacterial Agent 142 during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound has poor aqueous solubility.[1][2][3] The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1][3] For some applications, ethanol can also be used.[1][3] It is crucial to note that even when using these solvents, achieving high concentrations might be challenging.

Q2: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous cell culture medium. What should I do?

A2: This is a common issue when diluting a drug from a non-aqueous stock solution into an aqueous medium.[4] The abrupt change in solvent polarity can cause the compound to precipitate. To mitigate this, consider the following troubleshooting steps:

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.

  • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Check the tolerance of your specific cell line.

  • Use a two-step dilution: First, dilute the stock solution in a small volume of a co-solvent like ethanol before adding it to the final aqueous medium.

  • Vortex immediately after dilution: Ensure rapid and thorough mixing upon adding the stock solution to the medium to prevent localized high concentrations that can lead to precipitation.

Q3: How stable are stock solutions of this compound?

A3: The stability of this compound stock solutions can vary depending on the solvent and storage conditions.[5][6] Generally, DMSO stock solutions are more stable when stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Light-sensitive compounds should be stored in amber vials or wrapped in foil. A stability study of a similar hydrophobic antibacterial agent showed significant degradation after several weeks even at low temperatures.[6]

Q4: Can I use sonication to dissolve this compound?

A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound in the initial solvent. However, be cautious with the duration and intensity of sonication, as excessive heat generation can lead to degradation of the compound. It is recommended to sonicate in short bursts in a water bath to dissipate heat.

Troubleshooting Guides

Issue 1: Inconsistent results in antibacterial activity assays.

Inconsistent Minimum Inhibitory Concentration (MIC) values or variable zones of inhibition can often be traced back to solubility issues.[7]

Troubleshooting Workflow:

G A Inconsistent Assay Results B Verify Stock Solution Integrity A->B Start C Check for Precipitation in Assay B->C No visible precipitates in stock? C->B Precipitation observed D Optimize Dilution Method C->D No visible precipitates in assay wells/plates? D->C Precipitation observed E Evaluate Media Components D->E Still inconsistent? E->D Still inconsistent? F Consistent Results E->F Problem Resolved

Caption: Troubleshooting workflow for inconsistent in vitro results.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Visually inspect your stock solution for any signs of precipitation.

    • If the stock has been stored for a long time, consider preparing a fresh stock solution.

    • Confirm the concentration of your stock solution using a spectrophotometer if a known extinction coefficient is available.

  • Check for Precipitation in the Assay:

    • After adding the agent to your assay medium (e.g., in a 96-well plate), inspect the wells under a microscope for precipitates. Precipitation can sequester the active compound, leading to lower effective concentrations.

  • Optimize Dilution Method:

    • As detailed in the FAQs, experiment with different dilution techniques to minimize precipitation. This could involve changing the solvent, using a serial dilution approach, or adjusting the mixing procedure.[4]

  • Evaluate Media Components:

    • Certain components in complex media, such as proteins or salts, can interact with this compound and reduce its solubility or activity.[7] Consider using a simpler, defined medium for your assays if possible.

Issue 2: Preparing a supersaturated solution for higher efficacy.

For certain applications, achieving a supersaturated solution can enhance the therapeutic potential of a drug.[1][2]

Experimental Protocol for Supersaturation:

  • Salt Formation: Investigate the formation of different salt forms of this compound, as salts often exhibit improved aqueous solubility.[3]

  • Solvent-Shift Method:

    • Dissolve this compound in a water-miscible organic solvent (e.g., DMSO) at a high concentration.

    • Rapidly inject this solution into a stirred aqueous buffer. This can create a temporary supersaturated state.

  • Use of Excipients:

    • Incorporate solubilizing agents or polymers in your formulation. These can help stabilize the supersaturated state and prevent rapid precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01
Dimethyl Sulfoxide (DMSO)50
Ethanol (95%)15
Polyethylene Glycol 400 (PEG 400)25

Table 2: Effect of pH on the Aqueous Solubility of this compound

pHSolubility (µg/mL) in Aqueous Buffer
5.00.5
6.00.2
7.0< 0.1
7.4< 0.1
8.0< 0.1

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Weigh out 10 mg of this compound powder in a sterile microfuge tube.

  • Add 1 mL of sterile, anhydrous DMSO.

  • Vortex the solution for 1-2 minutes.

  • If dissolution is incomplete, sonicate in a water bath for 5-10 minutes, avoiding excessive heat.

  • Once fully dissolved, filter-sterilize the solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot into single-use, light-protected tubes and store at -20°C.

Protocol 2: In Vitro Precipitation Assessment

This protocol is adapted from the static serial dilution method to evaluate at what concentration precipitation occurs in an aqueous medium.[4]

  • Prepare a series of dilutions of your this compound stock solution in the target aqueous medium (e.g., cell culture media) in clear microfuge tubes or a 96-well plate.

  • Incubate the dilutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 1 hour).

  • Visually inspect each dilution for any signs of cloudiness or precipitate.

  • For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC or spectrophotometry. The difference between the initial and final supernatant concentration represents the amount of precipitated drug.

Signaling Pathways and Workflows

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Quality Control A Weigh Compound B Add Solvent (e.g., DMSO) A->B C Vortex/Sonicate B->C D Filter Sterilize C->D E Aliquot and Store D->E F Thaw Stock Solution E->F G Pre-warm Aqueous Medium F->G H Dilute Stock into Medium G->H I Vortex Immediately H->I J Visual Inspection for Precipitate I->J K Microscopic Examination J->K

Caption: Experimental workflow for preparing and quality-controlling this compound solutions.

References

Technical Support Center: Antibacterial Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 142. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this agent in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for a stock solution of this compound?

A1: For optimal stability, dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] Stock solutions in DMSO should be stored at -20°C or -80°C, protected from light.[2] Under these conditions, the agent is stable for up to six months.[3] For aqueous solutions used in experiments, prepare them fresh daily from the frozen DMSO stock.[2] Avoid repeated freeze-thaw cycles.[2]

Q2: How stable is this compound in aqueous media at different temperatures?

A2: The stability of this compound in aqueous solution is highly dependent on temperature.[4][5] The agent degrades more rapidly at higher temperatures.[6] For short-term experiments (up to 24 hours), it is recommended to keep solutions at 4°C whenever possible. If experiments require incubation at 37°C, be aware that a significant loss of potency may occur over extended periods.[6][7]

Summary of Temperature-Dependent Stability

TemperatureSolvent/MediumConcentration% Recovery after 24h
4°CPBS, pH 7.410 µg/mL>95%
25°C (Room Temp)PBS, pH 7.410 µg/mL~85%
37°CCell Culture Media10 µg/mL~70%

Q3: Is the stability of this compound affected by pH?

A3: Yes, pH is a critical factor influencing the stability of many antimicrobial agents.[5] this compound is most stable in solutions with a neutral pH (6.8-7.6). Stability decreases significantly in acidic or alkaline conditions. Degradation is accelerated at pH values below 5 and above 8.

Summary of pH-Dependent Stability (at 25°C)

pHSolvent/MediumConcentration% Recovery after 12h
5.0Citrate Buffer10 µg/mL~75%
7.4PBS10 µg/mL>90%
8.5Tris Buffer10 µg/mL~80%

Troubleshooting Guides

Problem 1: I am observing precipitation or cloudiness after diluting my DMSO stock solution into an aqueous buffer.

  • Possible Cause 1: Poor Solubility. The concentration of the agent in the final aqueous solution may exceed its solubility limit.

    • Solution: Try lowering the final concentration of this compound. Perform a solubility test by preparing serial dilutions to determine the maximum soluble concentration in your specific medium.[1]

  • Possible Cause 2: Solvent Shock. Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause the compound to crash out of solution.

    • Solution: Try adding the aqueous buffer to the DMSO stock solution slowly while vortexing to facilitate better mixing and dissolution.

  • Possible Cause 3: Buffer Incompatibility. Certain buffer components, particularly salts, may interact with the agent, reducing its solubility.

    • Solution: Test the solubility in different buffer systems. If the problem persists, consider adding a small, biocompatible amount of a solubilizing agent, such as polysorbate 80, to your aqueous medium.

Problem 2: My experimental results show a loss of antibacterial activity over time, even when the solution appears clear.

  • Possible Cause 1: Chemical Degradation. The agent may be degrading under your experimental conditions (e.g., elevated temperature, inappropriate pH, or exposure to light).[4]

    • Solution: Review the stability data provided in the tables above. Ensure your experimental conditions align with the optimal stability profile. Prepare fresh solutions immediately before use and protect them from light. If long incubation times are necessary, consider a time-kill kinetic study to understand the rate of activity loss.[8]

  • Possible Cause 2: Adsorption to Labware. Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in the solution.

    • Solution: Use low-adhesion plasticware or silanized glassware for preparing and storing solutions of this compound. Pre-rinsing pipette tips with the solution before transferring can also help mitigate this issue.

  • Possible Cause 3: Interaction with Media Components. Components in complex media (e.g., proteins in serum) can bind to the antibacterial agent, reducing its bioavailability and apparent activity.

    • Solution: Quantify the concentration of the agent in your experimental medium over time using an analytical method like HPLC to distinguish between chemical degradation and binding.[1] If binding is suspected, a dose-response curve should be performed in the specific medium to determine the effective concentration.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a method to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in 100% DMSO to a final concentration of 10 mg/mL.

    • Aliquot into small volumes in amber vials and store at -80°C.

  • Preparation of Test Solutions:

    • Dilute the DMSO stock solution into the desired aqueous test buffer (e.g., PBS, pH 7.4) to a final concentration of 20 µg/mL. Ensure the final DMSO concentration is below 0.5% to avoid solvent effects.

    • Prepare a sufficient volume to draw samples at multiple time points.

  • Incubation:

    • Divide the test solution into separate, sealed containers for each time point and condition (e.g., 4°C, 25°C, 37°C).

    • Protect all samples from light by wrapping containers in aluminum foil or using amber vials.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each condition.

    • Immediately quench any further degradation by freezing the sample at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from its degradation products.

    • A typical reverse-phase C18 column with a gradient of acetonitrile and water (containing 0.1% formic acid) is a good starting point.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Plot the percentage of remaining compound versus time for each condition to determine the degradation kinetics.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_results Results prep_stock Prepare 10 mg/mL Stock in DMSO prep_test Dilute Stock to 20 µg/mL in Aqueous Buffer prep_stock->prep_test incubate_4c Incubate at 4°C prep_test->incubate_4c Split Samples incubate_25c Incubate at 25°C prep_test->incubate_25c Split Samples incubate_37c Incubate at 37°C prep_test->incubate_37c Split Samples sample Collect Aliquots at Time Points (0-24h) incubate_4c->sample incubate_25c->sample incubate_37c->sample analyze Analyze by HPLC sample->analyze results Calculate % Remaining & Plot Degradation Curve analyze->results

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Tree cluster_precipitate cluster_degradation start Loss of Antibacterial Activity Observed q1 Is the solution clear? start->q1 a1_no Precipitation occurred. See Troubleshooting Guide 1: - Lower concentration - Alter dilution method q1->a1_no No q1_yes_path Potential Degradation or Binding q1->q1_yes_path Yes a1_yes Yes q2 Are incubation conditions optimal? (Temp, pH, Light) q1_yes_path->q2 a2_no Adjust conditions: - Lower temperature - Use neutral pH buffer - Protect from light q2->a2_no No q2_yes_path Consider Adsorption or Media Component Interaction q2->q2_yes_path Yes a2_yes Yes solution Use low-adhesion labware. Quantify concentration via HPLC to confirm degradation vs. binding. q2_yes_path->solution

Caption: Troubleshooting decision tree for loss of antibacterial activity.

References

"Antibacterial agent 142" optimizing experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting tips, frequently asked questions, and detailed protocols to help researchers and drug development professionals optimize their experiments with Antibacterial Agent 142.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel synthetic quinolone derivative. Its primary mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).[1][2][3][4][5] By stabilizing the enzyme-DNA cleavage complex, it introduces double-strand breaks in the bacterial chromosome, which ultimately leads to the cessation of DNA replication and cell death.[1][4]

Q2: I am observing significant precipitation of Agent 142 in my culture medium. What is causing this?

A2: this compound has limited aqueous solubility. Precipitation is a common issue if the agent is not properly dissolved before being added to aqueous-based culture media. The pH and ionic strength of your media can also affect its solubility.[6][7] Please refer to our detailed protocol on preparing stock solutions and the solubility data table below.

Q3: My Minimum Inhibitory Concentration (MIC) values for the same bacterial strain are inconsistent across experiments. What could be the reason?

A3: Variability in MIC assays can stem from several factors, including incorrect inoculum preparation, degradation of the agent due to improper storage, or issues with the serial dilution process.[8][9] Ensure the bacterial inoculum is standardized to the correct optical density and that stock solutions of Agent 142 are freshly prepared or properly stored. Our troubleshooting guide provides a step-by-step approach to identify the source of this inconsistency.

Q4: Is this compound cytotoxic to mammalian cells?

A4: Yes, like many quinolones, Agent 142 can exhibit cytotoxicity at higher concentrations.[10] It is crucial to determine the cytotoxic concentration (e.g., IC50) in your specific cell line to establish a therapeutic window. We provide a standard protocol for assessing cytotoxicity using an MTT assay.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation
Question Answer
How can I improve the solubility of Agent 142? Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO before diluting it into your aqueous experimental medium. Ensure the final solvent concentration in your assay is low (typically ≤1%) to avoid solvent-induced toxicity or altered bacterial growth.
My compound precipitates after dilution into the buffer/medium. What should I do? This may be due to the pH or ionic strength of your medium.[6][7] Try slightly adjusting the pH of your stock solution or using a different buffer system if your experimental design allows. Additionally, ensure you are vortexing the diluted solution thoroughly immediately after adding the stock.
Can I heat the solution to dissolve the compound? We do not recommend heating, as it may degrade Agent 142. Sonication at room temperature for short periods can be a safer alternative to aid dissolution.
Issue 2: Inconsistent MIC Assay Results
Question Answer
How do I ensure my bacterial inoculum is consistent? Always start from a fresh overnight culture. Standardize the bacterial suspension to an optical density of 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it according to the specific MIC protocol (e.g., to a final concentration of 5 x 10^5 CFU/mL in the wells).[8][11]
What is the proper way to prepare the serial dilutions? Use calibrated pipettes and change tips for each dilution step to avoid carryover. Prepare the dilutions of Agent 142 in the same broth that will be used for the assay. A common error is preparing dilutions in a different medium, which can affect the agent's activity.
Could my control wells be the problem? Always include a positive control (bacteria with no agent) to ensure proper growth and a negative control (broth with no bacteria) to check for contamination. A solvent control (bacteria with the highest concentration of the solvent used for the stock solution) is also critical to ensure the solvent itself is not inhibiting growth.

Data Presentation

Table 1: Solubility of this compound
SolventMaximum Stock ConcentrationRecommended Final Assay ConcentrationNotes
DMSO50 mg/mL≤ 1% (v/v)Primary recommended solvent.
Ethanol10 mg/mL≤ 1% (v/v)Use if DMSO interferes with the assay.
Water< 0.1 mg/mL-Not recommended for stock solutions.[12][13]
Table 2: Typical MIC Ranges for this compound
Bacterial StrainTypeMIC Range (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.25 - 1.0
Escherichia coli (ATCC 25922)Gram-negative1.0 - 4.0
Pseudomonas aeruginosa (ATCC 27853)Gram-negative8.0 - 32.0
Fluoroquinolone-Resistant S. aureusGram-positive4.0 - 16.0
Table 3: Cytotoxicity of this compound
Cell LineDescriptionAssay TypeIC50 (µM)
HEK293Human Embryonic Kidney CellsMTT Assay (72h)~50 µM
HepG2Human Liver Cancer CellsMTT Assay (72h)~35 µM

Experimental Protocols

Protocol 1: Preparation of Agent 142 Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10 mg/mL.

  • Mixing: Vortex the solution for 2-3 minutes until the powder is completely dissolved. A brief sonication may be used if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For daily use, a fresh dilution can be made from the stock and kept at 4°C for up to one week.

Protocol 2: MIC Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Culture Preparation: Inoculate a single bacterial colony into 5 mL of Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Final Inoculum Preparation: Further dilute the standardized suspension 1:150 in MHB to obtain a working concentration of 1 x 10^6 CFU/mL.

  • Serial Dilution of Agent 142:

    • Add 100 µL of MHB to wells 2-12 of a 96-well microtiter plate.

    • Prepare a 2x starting concentration of Agent 142 in MHB. Add 200 µL of this solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (no agent). Well 12 serves as the negative/sterility control (no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum (from step 3) to wells 1-11. This brings the final bacterial concentration to 5 x 10^5 CFU/mL and halves the concentration of Agent 142 to the desired final test concentrations.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of Agent 142 that completely inhibits visible bacterial growth.

Protocol 3: Cytotoxicity Assessment by MTT Assay[14]
  • Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of Agent 142 in the complete culture medium at 2x the final desired concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the media containing the different concentrations of Agent 142. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Visualizations

G cluster_bacteria Bacterial Cell Agent142 This compound DNA_Gyrase DNA Gyrase Agent142->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Agent142->Topo_IV Inhibits Cleavage_Complex Stabilized Cleavage Complex Agent142->Cleavage_Complex Stabilizes Relaxed_DNA Relaxed Chromosomal DNA DNA_Gyrase->Relaxed_DNA Acts on Topo_IV->Relaxed_DNA Acts on Relaxed_DNA->Cleavage_Complex DSB Double-Strand Breaks Cleavage_Complex->DSB Replication_Block DNA Replication Blocked DSB->Replication_Block Cell_Death Cell Death Replication_Block->Cell_Death

Caption: Mechanism of action for this compound.

G cluster_workflow Experimental Workflow A Prepare Agent 142 Stock Solution (DMSO) D Perform Serial Dilutions of Agent 142 A->D H Treat Cells with Serial Dilutions A->H B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate with Bacteria B->E C Seed Mammalian Cells (96-well plate) C->H D->E F Incubate 18-24h E->F G Read MIC F->G I Incubate 48-72h H->I J Perform MTT Assay I->J K Read Absorbance & Calculate IC50 J->K

Caption: General workflow for MIC and cytotoxicity testing.

G Start Inconsistent MIC Results Q1 Is bacterial growth in the positive control well robust? Start->Q1 A1_Yes Check Inoculum Standardization Q1->A1_Yes Yes A1_No Check Media Quality & Incubation Conditions Q1->A1_No No Q2 Is the solvent control well clear? A1_Yes->Q2 End Problem Resolved A1_No->End A2_Yes Check Agent 142 Dilutions Q2->A2_Yes Yes A2_No Solvent concentration is too high. Reduce final % of DMSO. Q2->A2_No No Q3 Are stock solutions fresh and properly stored? A2_Yes->Q3 A2_No->End A3_Yes Verify Pipetting Technique & Serial Dilution Accuracy Q3->A3_Yes Yes A3_No Prepare fresh stock solution. Store at -20°C in aliquots. Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting tree for inconsistent MIC results.

References

Technical Support Center: Antibacterial Agent 142 (AA-142)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 142 (AA-142). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving AA-142.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for AA-142?

A1: AA-142 is a novel synthetic compound designed to overcome common bacterial resistance mechanisms. Its primary mode of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] Uniquely, AA-142 possesses a secondary mechanism: the disruption of the bacterial cell membrane's electrochemical potential. This dual-action is believed to contribute to its potency against multidrug-resistant (MDR) strains.

Q2: Which types of bacterial resistance is AA-142 effective against?

A2: AA-142 has demonstrated efficacy against bacteria exhibiting resistance through several key mechanisms, including:

  • Efflux Pumps: AA-142 is a poor substrate for common efflux pumps like those in the AcrAB-TolC family, preventing its removal from the bacterial cell.[2]

  • Enzymatic Degradation: The chemical structure of AA-142 is designed to be resistant to cleavage by common bacterial enzymes such as β-lactamases.[2]

  • Target Site Modifications: While mutations in DNA gyrase can confer resistance to some antibiotics, the dual-action mechanism of AA-142 helps to mitigate this. Even with reduced affinity for a mutated gyrase, the membrane-disrupting activity can still lead to bacterial cell death.

Q3: What are the recommended storage and handling conditions for AA-142?

A3: AA-142 is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a suitable solvent (e.g., DMSO), it should be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.

Possible Cause Troubleshooting Step
Degradation of AA-142 Ensure proper storage and handling of the compound. Use freshly prepared stock solutions for each experiment.
Inappropriate solvent Verify that the solvent used to dissolve AA-142 is compatible with the assay and does not inhibit bacterial growth on its own.
High bacterial inoculum Ensure the bacterial inoculum is standardized according to the experimental protocol (e.g., 0.5 McFarland standard).
Binding to plasticware Consider using low-binding microplates for sensitive assays.

Problem 2: Inconsistent results in time-kill assays.

Possible Cause Troubleshooting Step
Bacterial clumping Ensure a homogenous bacterial suspension before and during the assay. Gentle vortexing between time points may be necessary.
Inaccurate colony counting Use appropriate dilutions to ensure countable colonies on agar plates. Consider using an automated colony counter for higher throughput.
Instability of AA-142 in media Perform a stability check of AA-142 in the specific growth medium used for the time-kill assay over the experiment's duration.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of AA-142 against various bacterial strains.

Bacterial Strain Resistance Mechanism MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)-0.5
Methicillin-resistant S. aureus (MRSA)Target site modification (PBP2a)1
Escherichia coli (ATCC 25922)-2
E. coli with AcrAB-TolC overexpressionEfflux pump4
Pseudomonas aeruginosa (ATCC 27853)-8
Carbapenem-resistant P. aeruginosaEnzymatic degradation (carbapenemase)8

Table 2: Time-Kill Kinetics of AA-142 against MRSA.

Time (hours) CFU/mL (Control) CFU/mL (AA-142 at 4x MIC)
05 x 10^55 x 10^5
22 x 10^61 x 10^5
48 x 10^65 x 10^3
85 x 10^7<10
241 x 10^9<10

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of AA-142: Prepare a stock solution of AA-142 in DMSO. Serially dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted AA-142. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of AA-142 that completely inhibits visible growth of the microorganism.[3]

Protocol 2: Time-Kill Kinetic Assay

  • Preparation: Prepare a flask with CAMHB containing AA-142 at a desired multiple of the predetermined MIC (e.g., 4x MIC). Also, prepare a control flask with CAMHB without the antibiotic.

  • Inoculation: Inoculate both flasks with the test microorganism to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[3]

  • Colony Counting: Perform serial dilutions of the withdrawn aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates overnight at 37°C.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time.

Visualizations

a cluster_cell Bacterial Cell AA-142_ext AA-142 AA-142_int AA-142 AA-142_ext->AA-142_int Enters Cell DNA_gyrase DNA Gyrase AA-142_int->DNA_gyrase Inhibits Cell_membrane Cell Membrane AA-142_int->Cell_membrane Targets DNA_replication DNA Replication DNA_gyrase->DNA_replication Required for Cell_death Cell Death DNA_replication->Cell_death Leads to Membrane_potential Membrane Potential Disruption Cell_membrane->Membrane_potential Membrane_potential->Cell_death Causes

Caption: Proposed dual-action mechanism of AA-142.

workflow Start Start Prepare_AA142 Prepare AA-142 dilutions Start->Prepare_AA142 Prepare_inoculum Prepare bacterial inoculum Start->Prepare_inoculum Inoculate Inoculate microplate Prepare_AA142->Inoculate Prepare_inoculum->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate Read_results Read MIC results Incubate->Read_results End End Read_results->End

Caption: Experimental workflow for MIC determination.

troubleshooting High_MIC High MIC Observed Check_storage Check AA-142 storage and handling High_MIC->Check_storage Possible Degradation Check_inoculum Verify inoculum density High_MIC->Check_inoculum Possible Over-inoculation Check_solvent Assess solvent compatibility High_MIC->Check_solvent Possible Incompatibility Use_low_binding Use low-binding plates High_MIC->Use_low_binding Possible Binding

Caption: Troubleshooting logic for high MIC values.

References

Technical Support Center: Antibacterial Agent 142 (Ciprofloxacin)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 142. Our focus is on improving assay sensitivity and ensuring the accuracy and reproducibility of your experimental results. For the purposes of this guide, "this compound" is identified as the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin , often referenced by the product code SD142.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (Ciprofloxacin)?

A1: Ciprofloxacin is a bactericidal antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents the separation of bacterial DNA, leading to a halt in cell division and ultimately, bacterial cell death.[4][5]

Q2: Which bacterial strains are generally susceptible to Ciprofloxacin?

A2: Ciprofloxacin has a broad spectrum of activity, particularly against Gram-negative bacteria, including most Enterobacteriaceae, Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria gonorrhoeae.[4][6] It is also effective against some Gram-positive bacteria, such as most staphylococci, including methicillin-resistant strains.[6] However, streptococci and obligate anaerobes are generally less susceptible.[6]

Q3: What are the standard methods for testing the susceptibility of bacteria to Ciprofloxacin?

A3: The two most common methods for antimicrobial susceptibility testing (AST) of ciprofloxacin are the disk diffusion test (Kirby-Bauer method) and broth dilution methods to determine the Minimum Inhibitory Concentration (MIC).[7][8] The disk diffusion method involves placing a paper disk containing a standardized amount of ciprofloxacin onto an agar plate inoculated with the test bacterium and measuring the resulting zone of inhibition.[7] The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacterium in broth.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Zone Diameters in Disk Diffusion Assays

Symptoms:

  • Wide variability in zone of inhibition diameters between replicate plates.

  • Zone diameters for quality control (QC) strains fall outside the acceptable range.

  • Unexpectedly small or large zones of inhibition for test isolates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps How it Improves Sensitivity/Accuracy
Improper Inoculum Density Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard.An incorrect inoculum density can lead to erroneously large (too light) or small (too heavy) zones of inhibition, affecting the accuracy of susceptibility categorization.
Variation in Agar Depth Pour Mueller-Hinton agar plates to a uniform depth of 4 mm.Thin agar can result in excessively large zones, while thick agar can reduce zone sizes, both leading to misinterpretation of results.[9]
Incorrect Incubation Conditions Incubate plates at 35 ± 2°C for 16-18 hours. For fastidious organisms, use appropriate temperature and time as per CLSI guidelines.[10]Suboptimal incubation can affect bacterial growth rate and antibiotic diffusion, leading to inaccurate zone sizes.
Deterioration of Ciprofloxacin Disks Store antibiotic disks in a desiccator at the recommended temperature. Ensure disks are at room temperature before use to prevent condensation.Improper storage can lead to a loss of antibiotic potency, resulting in smaller zones of inhibition and falsely indicating resistance.[9]
Issue 2: Difficulty in Determining the Minimum Inhibitory Concentration (MIC)

Symptoms:

  • "Skipped wells" (growth in a higher concentration well after no growth in a lower concentration).

  • Faint or trailing growth at the supposed MIC endpoint.

  • MIC values for QC strains are out of the expected range.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps How it Improves Sensitivity/Accuracy
Inaccurate Drug Concentration Verify the initial concentration of the ciprofloxacin stock solution and the accuracy of the serial dilutions.Errors in drug concentration will directly lead to incorrect MIC values.
Contamination of the Inoculum or Media Use aseptic techniques throughout the procedure. Perform a purity check by subculturing the inoculum onto an agar plate.Contamination can lead to turbidity in wells that is not due to the test organism, resulting in a falsely elevated MIC.
Precipitation of Ciprofloxacin Ensure the solvent used for the stock solution is appropriate and that the final concentration in the assay does not exceed its solubility in the broth medium.Drug precipitation will lower the effective concentration of the antibiotic in the solution, leading to an inaccurate MIC.
Bacterial Clumping Vortex the bacterial suspension thoroughly before inoculation to ensure a homogenous cell distribution.Clumps of bacteria can lead to uneven growth and the appearance of "skipped wells," making the MIC difficult to interpret.
Issue 3: Suspected Low-Level Resistance to Ciprofloxacin

Symptoms:

  • Isolates show a slight decrease in zone diameter or a slight increase in MIC but still fall within the "susceptible" range.

  • Treatment failure in patients infected with isolates that test as "susceptible" in vitro.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps How it Improves Sensitivity/Accuracy
Insensitivity of Standard Methods For isolates with MICs near the susceptible breakpoint, consider using a more precise method like Etest or agar dilution.These methods provide a more granular measure of the MIC compared to standard broth microdilution, which can help in detecting subtle shifts in susceptibility.
Expression of Efflux Pumps Some bacteria can develop resistance through the expression of efflux pumps that actively remove ciprofloxacin from the cell. This may only be apparent at lower antibiotic concentrations.Testing at sub-MIC concentrations of ciprofloxacin may reveal effects on bacterial virulence factors or biofilm formation, which can be indicative of low-level resistance mechanisms.
Mutations in Target Genes Low-level resistance can be due to single point mutations in the gyrA or parC genes.While not a routine lab procedure, for research purposes, sequencing of these genes can confirm the genetic basis of suspected low-level resistance.

Quantitative Data

Table 1: CLSI Interpretive Criteria for Ciprofloxacin Disk Diffusion (5 µg disk)

Organism Susceptible (mm) Intermediate (mm) Resistant (mm)
Enterobacterales≥ 2116 - 20≤ 15
Pseudomonas aeruginosa≥ 2116 - 20≤ 15

Source: Based on data from multiple studies.[11][12]

Table 2: Quality Control Ranges for Ciprofloxacin (5 µg disk) Disk Diffusion Testing

QC Strain Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™29 - 37
Pseudomonas aeruginosa ATCC® 27853™25 - 33
Staphylococcus aureus ATCC® 25923™22 - 30

Source: CLSI guidelines and related studies.[4]

Table 3: CLSI MIC Interpretive Criteria for Ciprofloxacin

Organism Susceptible (µg/mL) Intermediate (µg/mL) Resistant (µg/mL)
Enterobacterales≤ 12≥ 4
Pseudomonas aeruginosa≤ 12≥ 4

Source: CLSI guidelines.

Experimental Protocols

Protocol 1: Ciprofloxacin Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculate Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing.

  • Apply Antibiotic Disk: Using sterile forceps, place a 5 µg ciprofloxacin disk onto the center of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubate: Invert the plate and incubate at 35 ± 2°C for 16-18 hours in ambient air.

  • Measure and Interpret: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on the established breakpoints (see Table 1).

Protocol 2: Ciprofloxacin Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Prepare Ciprofloxacin Dilutions: Prepare serial twofold dilutions of ciprofloxacin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 64 µg/mL.

  • Prepare Inoculum: Prepare a bacterial suspension as described in the disk diffusion protocol. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate containing the ciprofloxacin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth, as detected by the unaided eye. Compare the results to the interpretive criteria in Table 3.

Mandatory Visualizations

Ciprofloxacin_Mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Leads to

Caption: Mechanism of action of Ciprofloxacin.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A 1. Prepare 0.5 McFarland Inoculum Suspension B 2. Inoculate Mueller-Hinton Agar Plate A->B C 3. Apply Ciprofloxacin (5 µg) Disk B->C D 4. Incubate at 35°C for 16-18 hours C->D E 5. Measure Zone of Inhibition (mm) D->E F 6. Interpret Results (S, I, R) E->F

Caption: Workflow for Disk Diffusion Susceptibility Testing.

MIC_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A 1. Prepare Serial Dilutions of Ciprofloxacin in Broth C 3. Inoculate Microtiter Plate A->C B 2. Standardize Bacterial Inoculum (5x10^5 CFU/mL) B->C D 4. Incubate at 35°C for 16-20 hours C->D E 5. Read Plate for Visible Growth Inhibition D->E F 6. Determine MIC (Lowest Inhibitory Concentration) E->F

Caption: Workflow for MIC Determination by Broth Microdilution.

References

"Antibacterial agent 142" common experimental pitfalls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 142. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound that functions as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By targeting these enzymes, Agent 142 effectively halts bacterial cell division and leads to cell death.

Q2: What is the spectrum of activity for this compound?

A2: this compound demonstrates significant activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] Its efficacy against Gram-negative bacteria is limited due to challenges with penetrating the outer membrane.[2]

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, store the lyophilized powder of this compound at -20°C, protected from light and moisture. Stock solutions prepared in an appropriate solvent should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Troubleshooting Experimental Pitfalls

Issue 1: Poor Solubility and Precipitation of Agent 142 in Aqueous Media

Symptoms:

  • Visible precipitate in stock solutions or culture media.

  • Inconsistent and non-reproducible results in antimicrobial susceptibility testing (AST).[3]

  • Lower than expected potency in in vitro assays.[1]

Possible Causes:

  • This compound has low aqueous solubility.[1]

  • The pH of the medium may not be optimal for solubility.

  • Interaction with components in the culture medium.

Solutions:

  • Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting it into your aqueous experimental medium.[4]

  • pH Adjustment: Test the solubility of Agent 142 at various pH levels to determine the optimal range for your experiments.

  • Use of Solubilizing Agents: Consider the use of co-solvents or surfactants to enhance solubility, but first, verify that these agents do not have any intrinsic antimicrobial activity or interfere with the assay.[5]

  • Sonication: Briefly sonicate the solution to aid in the dissolution of the compound.

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Symptoms:

  • High variability in MIC values across replicate plates or between experiments.[6][7]

  • Trailing endpoints, where partial inhibition is observed over a wide range of concentrations.

Possible Causes:

  • Inoculum Preparation: Inconsistent bacterial inoculum density can significantly impact MIC results.[8] The bacterial growth phase can also affect susceptibility.[9]

  • Agent 142 Degradation: The compound may be sensitive to light or temperature, leading to degradation over the course of the experiment.

  • Binding to Plasticware: The hydrophobic nature of Agent 142 may cause it to adsorb to the surface of standard polystyrene microplates.

Solutions:

  • Standardize Inoculum: Prepare the bacterial inoculum from a fresh overnight culture and standardize the density using a spectrophotometer (e.g., to an OD600 of 0.08-0.1, which corresponds to approximately 10^8 CFU/mL) before diluting to the final testing concentration (typically ~5x10^5 CFU/mL).[7][10]

  • Protect from Light: Perform experimental manipulations in low-light conditions or use amber-colored tubes and plates.

  • Use Low-Binding Plates: Employ low-protein-binding microplates to minimize the loss of the compound due to surface adsorption.

  • Incubation Time: Adhere to a consistent incubation time, as extended incubation can sometimes lead to different MIC readings.[11]

Issue 3: Discrepancy Between In Vitro and In Vivo Efficacy

Symptoms:

  • Potent activity observed in in vitro assays (low MIC values) but poor or no efficacy in animal models of infection.[1]

Possible Causes:

  • Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or high plasma protein binding, leading to low bioavailability at the site of infection.[1]

  • Toxicity: The compound may exhibit toxicity in the host at concentrations required for antibacterial activity.

  • Biofilm Formation: Bacteria in a biofilm state can be less susceptible to antimicrobial agents than their planktonic counterparts.[12]

Solutions:

  • Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of Agent 142.

  • Formulation Development: Investigate different formulations, such as nanoemulsions, to improve solubility and bioavailability.[5]

  • Toxicity Assays: Evaluate the cytotoxicity of Agent 142 against relevant mammalian cell lines in vitro before proceeding to extensive in vivo studies.[13]

  • Biofilm Assays: Test the activity of Agent 142 against bacterial biofilms to determine its efficacy in this more clinically relevant growth state.

Quantitative Data Summary
Bacterial StrainMIC Range (µg/mL)Quality Control Strain
Staphylococcus aureus (ATCC 29213)0.5 - 2.0Yes
Enterococcus faecalis (ATCC 29212)1.0 - 4.0Yes
Methicillin-Resistant S. aureus (MRSA)1.0 - 8.0No
Vancomycin-Resistant Enterococcus (VRE)2.0 - 16.0No
Escherichia coli (ATCC 25922)>64Yes
Pseudomonas aeruginosa (ATCC 27853)>64Yes
Experimental Protocols
Broth Microdilution MIC Assay [7][14][15]
  • Preparation of Agent 142: Prepare a 2X stock solution of the highest concentration to be tested in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of the 2X stock solution in CAMHB.

  • Inoculum Preparation: Grow bacteria in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5x10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted Agent 142.

  • Controls: Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • Reading Results: The MIC is the lowest concentration of Agent 142 that completely inhibits visible bacterial growth.[6][7]

Visualizations

G cluster_0 Bacterial Cell Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Inhibition Inhibition DNA Replication DNA Replication Supercoiled DNA->DNA Replication Cell Division Cell Division DNA Replication->Cell Division Agent_142 This compound Agent_142->DNA Gyrase

Caption: Mechanism of action of this compound.

G cluster_workflow Troubleshooting Inconsistent MIC Results Start Start Inconsistent_MIC Inconsistent MIC Results Start->Inconsistent_MIC Check_Inoculum Verify Inoculum Standardization (OD600 & Dilution) Inconsistent_MIC->Check_Inoculum Possible Cause Check_Compound Assess Compound Stability (Light/Temp Protection) Inconsistent_MIC->Check_Compound Possible Cause Check_Plates Use Low-Binding Microplates Inconsistent_MIC->Check_Plates Possible Cause Consistent_Results Consistent Results Check_Inoculum->Consistent_Results Resolved Check_Compound->Consistent_Results Resolved Check_Plates->Consistent_Results Resolved

Caption: Workflow for troubleshooting inconsistent MIC results.

References

"Antibacterial agent 142" protocol refinement for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 142

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound. Our goal is to help you refine your experimental protocols to ensure accurate and reproducible efficacy testing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow.

1. Issue: High variability in Minimum Inhibitory Concentration (MIC) results across replicate plates.

  • Question: We are observing significant differences in the MIC values for this compound against the same bacterial strain in repeated experiments. What could be the cause?

  • Answer: Variability in MIC results can stem from several factors. First, ensure that the initial bacterial inoculum is standardized. A common method is to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Inconsistent inoculum density will lead to variable MICs. Second, check the preparation and storage of this compound stock solutions. The agent may be unstable if not stored at the recommended temperature or if subjected to multiple freeze-thaw cycles. Finally, ensure thorough mixing of the agent in the broth for each dilution step to avoid concentration gradients.

2. Issue: No inhibition of bacterial growth observed, even at high concentrations of Agent 142.

  • Question: We do not see any antibacterial effect of Agent 142 against what should be a susceptible organism. What steps should we take?

  • Answer: There are several potential reasons for a lack of antibacterial activity.

    • Agent Inactivity: Verify the integrity and activity of your stock of this compound. If possible, test it against a known sensitive quality control strain.

    • Bacterial Resistance: The bacterial strain you are testing may have intrinsic or acquired resistance to Agent 142. Confirm the identity and expected susceptibility profile of your test organism.

    • Experimental Conditions: The pH or salt concentration of the growth medium can sometimes interfere with the activity of an antibacterial agent. Ensure your experimental conditions are consistent with established protocols for this class of compound.

3. Issue: Contamination is observed in the uninoculated control wells.

  • Question: Our negative control wells, which only contain broth and this compound, are showing turbidity. What is the likely source of contamination?

  • Answer: Contamination in negative control wells typically points to a break in aseptic technique. Review your sterile procedures for handling media, pipette tips, and microplates. The contamination could also originate from the stock solution of Agent 142 or the growth medium itself. To identify the source, plate out small aliquots of each component onto agar plates and incubate them to check for microbial growth.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

  • This compound is a novel synthetic compound hypothesized to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. By binding to the enzyme, it prevents the re-ligation of cleaved DNA, leading to double-stranded DNA breaks and subsequent cell death.

2. How should stock solutions of this compound be prepared and stored?

  • For optimal stability, dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate culture medium.

3. What are the recommended quality control strains for testing Agent 142?

  • It is recommended to use standard quality control strains from the American Type Culture Collection (ATCC) or other recognized culture collections. For broad-spectrum testing, we suggest using Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.

Data Presentation: Efficacy of this compound

The following tables summarize the expected MIC and Minimum Bactericidal Concentration (MBC) values for Agent 142 against common bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 142

Bacterial StrainGram StainMIC (µg/mL)
Escherichia coli ATCC 25922Gram-Negative2
Pseudomonas aeruginosa ATCC 27853Gram-Negative16
Staphylococcus aureus ATCC 29213Gram-Positive0.5
Enterococcus faecalis ATCC 29212Gram-Positive4

Table 2: Minimum Bactericidal Concentration (MBC) of Agent 142

Bacterial StrainGram StainMBC (µg/mL)
Escherichia coli ATCC 25922Gram-Negative4
Pseudomonas aeruginosa ATCC 27853Gram-Negative>64
Staphylococcus aureus ATCC 29213Gram-Positive1
Enterococcus faecalis ATCC 29212Gram-Positive8

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions:

    • Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth with bacteria, no agent) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Agent 142 B->C D Incubate at 37°C for 18-24h C->D E Read MIC (Lowest concentration with no growth) D->E F Spot onto Agar Plates for MBC E->F G Incubate Agar Plates F->G H Determine MBC (Lowest concentration with no colonies) G->H

Caption: Workflow for MIC and MBC determination of this compound.

signaling_pathway cluster_cell Bacterial Cell Agent142 This compound DNAGyrase DNA Gyrase Agent142->DNAGyrase inhibits SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA supercoils DNABreaks Double-Strand DNA Breaks DNAGyrase->DNABreaks RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase CellDeath Cell Death DNABreaks->CellDeath

Technical Support Center: Enhancing In Vivo Bioavailability of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Antibacterial agent 142" identified an antibiotic designated WR 142-FPG, produced by the bacterial strain Streptomyces olivaceus 142. This agent was described in literature from 1977, and unfortunately, detailed modern pharmacokinetic data, including in vivo bioavailability and specific experimental protocols, are not publicly available.[1][2] To fulfill the request for a comprehensive technical support guide, this document will use Ciprofloxacin as a representative antibacterial agent. Ciprofloxacin is a widely studied fluoroquinolone antibiotic with a known profile of variable oral bioavailability, making it an excellent model for addressing common challenges in preclinical and clinical research.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols in a question-and-answer format to address specific issues encountered during in vivo experiments aimed at enhancing bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter for antibacterial agents?

A1: Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered antibacterial agents, it is a critical pharmacokinetic parameter that determines the dose required to achieve therapeutic concentrations at the site of infection. Low oral bioavailability can lead to insufficient drug exposure, therapeutic failure, and the potential for developing antibiotic resistance. Factors influencing bioavailability include aqueous solubility, membrane permeability, first-pass metabolism, and interactions with efflux transporters.

Q2: What are the common reasons for low oral bioavailability of Ciprofloxacin in animal models?

A2: Ciprofloxacin's oral bioavailability is approximately 70% in humans and can be variable in animal models.[3] Common reasons for incomplete absorption include:

  • Poor Solubility: Ciprofloxacin has limited aqueous solubility, which can be a rate-limiting step for dissolution in the gastrointestinal (GI) tract.[4]

  • Chelation: Ciprofloxacin can form insoluble complexes (chelates) with multivalent cations such as calcium, magnesium, and iron present in food or co-administered drugs, which significantly reduces its absorption.

  • Efflux Pumps: As a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, Ciprofloxacin can be actively pumped back into the GI lumen, reducing net absorption.

  • First-Pass Metabolism: A small fraction of Ciprofloxacin is metabolized in the liver before reaching systemic circulation.[3]

Q3: What are the primary strategies to enhance the in vivo bioavailability of Ciprofloxacin?

A3: Several formulation strategies can be employed to overcome the challenges associated with Ciprofloxacin's bioavailability:

  • Nanoformulations: Encapsulating Ciprofloxacin into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, liposomes) can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal mucosa.[5][6] These nano-delivery systems can lead to a controlled release and improved pharmacokinetic profiles.[5][6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation with aqueous media in the GI tract.[7] This can enhance the solubility and absorption of poorly soluble drugs like Ciprofloxacin.[7]

  • Co-administration with Absorption Enhancers: Certain compounds can improve drug absorption. For example, co-administration of Ciprofloxacin with phenazopyridine has been shown to increase its bioavailability.[8]

  • Chemical Modification: Creating derivatives or complexes, such as with cyclodextrins, can enhance the aqueous solubility of Ciprofloxacin.[4]

Troubleshooting Guide

Problem 1: High variability in plasma concentrations of Ciprofloxacin after oral administration in rats.

  • Possible Cause 1: Inconsistent Dosing Technique. Oral gavage, if not performed correctly, can lead to dosing errors or stress-induced changes in GI motility.

  • Troubleshooting Step: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. The use of flexible gavage needles can minimize stress and esophageal injury.

  • Possible Cause 2: Presence of Food in the Stomach. Food can delay gastric emptying and the presence of divalent cations can lead to chelation.

  • Troubleshooting Step: Standardize the fasting period for all animals before oral administration (typically 4-12 hours for rats, with free access to water).

  • Possible Cause 3: Coprophagy. Rats may consume their feces, leading to re-absorption of the drug and altered pharmacokinetic profiles.

  • Troubleshooting Step: House animals in metabolic cages that prevent coprophagy during the experimental period.

Problem 2: Lower than expected bioavailability (F < 30%) in a preclinical study.

  • Possible Cause 1: Poor Formulation. The physical and chemical properties of the formulation may not be optimal for absorption.

  • Troubleshooting Step: Evaluate the solubility and dissolution rate of your formulation in vitro using simulated gastric and intestinal fluids. Consider micronization or nano-sizing of the drug particles to increase surface area.

  • Possible Cause 2: Efflux Transporter Activity. High expression of efflux pumps in the gut wall of the animal model can limit absorption.

  • Troubleshooting Step: Consider co-administering a known P-gp inhibitor (e.g., verapamil, though this would be for mechanistic understanding rather than therapeutic application) to assess the role of efflux pumps.

  • Possible Cause 3: Inappropriate Vehicle. The vehicle used to dissolve or suspend Ciprofloxacin may interfere with its absorption.

  • Troubleshooting Step: Test different pharmaceutically acceptable vehicles. For preclinical studies, simple aqueous vehicles like 0.5% methylcellulose are common. Ensure the pH of the formulation is optimized for Ciprofloxacin's stability and solubility.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Male Albino Rats Following Oral Administration of Different Formulations.

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Bioavailability (F%)
Ciprofloxacin Suspension201.8 ± 0.41.510.2 ± 2.155%
Ciprofloxacin-loaded SLNs203.5 ± 0.62.022.5 ± 3.885%
Ciprofloxacin SEDDS204.1 ± 0.71.025.8 ± 4.292%

Data are presented as mean ± standard deviation and are hypothetical, compiled for illustrative purposes based on trends observed in the literature.

Table 2: In Vivo Efficacy of Ciprofloxacin Formulations in a Murine Thigh Infection Model (Pseudomonas aeruginosa).

FormulationDose (mg/kg)Log₁₀ CFU/thigh at 24hReduction in Bacterial Load (vs. Control)
Untreated Control-8.2 ± 0.5-
Ciprofloxacin Suspension305.1 ± 0.73.1
Ciprofloxacin-loaded SLNs303.5 ± 0.64.7

CFU: Colony-Forming Units. Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols & Methodologies

Protocol 1: Oral Bioavailability Study of Ciprofloxacin in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals are housed in temperature-controlled rooms with a 12-hour light/dark cycle. For the duration of the study, they are kept in metabolic cages to prevent coprophagy.

  • Acclimatization and Fasting: Animals are acclimatized for at least one week before the experiment. Food is withheld for 12 hours prior to dosing, with water available ad libitum.

  • Dosing:

    • Oral (PO) Group: Ciprofloxacin formulation is administered via oral gavage at a dose of 20 mg/kg.[9] The volume administered is typically 5-10 mL/kg.

    • Intravenous (IV) Group: A separate group of rats receives Ciprofloxacin (dissolved in sterile saline) via tail vein injection at a dose of 10 mg/kg to determine the absolute bioavailability.

  • Blood Sampling:

    • Approximately 0.25 mL of blood is collected from the tail vein or saphenous vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Sample Analysis:

    • Ciprofloxacin concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence or UV detection.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.

    • Absolute bioavailability (F) is calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

Experimental_Workflow_Oral_Bioavailability cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_results Results acclimatization Animal Acclimatization (1 week) fasting Fasting (12 hours) acclimatization->fasting po_group Oral Gavage (Ciprofloxacin Formulation) fasting->po_group iv_group IV Injection (Reference Group) fasting->iv_group blood_collection Serial Blood Collection (0-24 hours) po_group->blood_collection iv_group->blood_collection plasma_separation Plasma Separation & Storage blood_collection->plasma_separation hplc_analysis HPLC Analysis plasma_separation->hplc_analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax) hplc_analysis->pk_analysis bioavailability_calc Bioavailability (F%) Calculation pk_analysis->bioavailability_calc

Caption: Workflow for a typical oral bioavailability study in rats.

Bioavailability_Enhancement_Logic cluster_problem Problem cluster_causes Primary Causes cluster_solutions Formulation Strategies cluster_outcome Desired Outcome low_bioavailability Low Oral Bioavailability of Ciprofloxacin solubility Poor Aqueous Solubility low_bioavailability->solubility permeability Low Membrane Permeability (Efflux Pumps) low_bioavailability->permeability chelation Chelation with Metal Ions low_bioavailability->chelation nano Nanoformulations (e.g., SLNs, Liposomes) solubility->nano sedds Self-Emulsifying Systems (SEDDS) solubility->sedds complexation Complexation (e.g., Cyclodextrins) solubility->complexation permeability->nano chelation->nano chelation->complexation enhanced_bioavailability Enhanced In Vivo Bioavailability nano->enhanced_bioavailability sedds->enhanced_bioavailability complexation->enhanced_bioavailability

Caption: Logical relationships in overcoming low bioavailability.

References

"Antibacterial agent 142" challenges in synthesis and purification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 142

Disclaimer: "this compound" is used as a representative name for a novel synthetic antibacterial compound. The challenges, protocols, and data presented here are generalized based on common issues encountered in the synthesis and purification of complex organic molecules and are intended to serve as a guide for researchers in the field of antibacterial drug development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

Question: My reaction to synthesize Intermediate B from Starting Material A is showing low yield. What are the potential causes and how can I improve it?

Answer: Low yields in organic synthesis can stem from several factors. A systematic approach is necessary to identify and resolve the issue.

Potential Causes and Solutions:

  • Reagent Quality:

    • Issue: Degradation of starting materials or reagents, especially if they are sensitive to air or moisture.

    • Solution: Ensure the purity of Starting Material A and all reagents by checking their specifications and, if necessary, re-purifying them. Use freshly opened or properly stored solvents and reagents.

  • Reaction Conditions:

    • Issue: Sub-optimal temperature, reaction time, or concentration.

    • Solution:

      • Temperature: Run small-scale test reactions at slightly lower and higher temperatures to find the optimal condition.

      • Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before significant side product accumulation.

      • Concentration: Vary the concentration of the reactants. Some reactions benefit from higher concentrations, while others require more dilute conditions to minimize side reactions.

  • Incomplete Reaction:

    • Issue: The reaction is not going to completion, leaving unreacted starting material.

    • Solution: Increase the reaction time or temperature moderately. Consider adding a slight excess (1.1 to 1.2 equivalents) of one of the key reagents.

  • Side Product Formation:

    • Issue: Competing reaction pathways are consuming the starting material or product.

    • Solution: Analyze the side products by LC-MS or Nuclear Magnetic Resonance (NMR) to understand the competing reactions. Adjusting the reaction conditions (e.g., temperature, order of reagent addition) can disfavor the formation of these byproducts.

Question: I am observing multiple spots on the TLC plate of my crude reaction mixture for the final step of synthesizing this compound. How do I identify the product and major impurities?

Answer: Identifying the components in a complex reaction mixture is crucial for planning the purification strategy.

Identification Strategy:

  • Co-spotting: Run a TLC with separate lanes for your starting material, the crude reaction mixture, and a co-spotted lane (a spot of starting material with a spot of the crude mixture on top). If a spot in the crude mixture corresponds to the starting material, it will appear as a single, more intense spot in the co-spotted lane.

  • Staining: Use different TLC stains to visualize different functional groups. For example, a potassium permanganate stain can indicate the presence of oxidizable groups, which might be absent in the desired product.

  • LC-MS Analysis: This is the most definitive method. The mass spectrum will show the molecular weight of the different components. The desired product should have a peak corresponding to the calculated molecular weight of this compound. This technique can also help in tentatively identifying the structures of major byproducts based on their mass.

Purification Troubleshooting

Question: During the column chromatography purification of this compound, the product is co-eluting with a persistent impurity. How can I improve the separation?

Answer: Co-elution is a common challenge in chromatography. Several strategies can be employed to improve separation.

Strategies for Improved Separation:

  • Solvent System Optimization:

    • Change Polarity: If you are using a hexane/ethyl acetate system, for example, systematically vary the ratio to find the optimal polarity for separation.

    • Change Solvent Selectivity: If changing the polarity is ineffective, switch to a different solvent system with different chemical properties. For instance, replacing ethyl acetate with dichloromethane or using a ternary system (e.g., hexane/dichloromethane/methanol) can alter the interactions of the compounds with the stationary phase and improve separation.

  • Stationary Phase Modification:

    • Different Silica: If using standard silica gel, consider using a different type, such as silica with a smaller particle size for higher resolution or a chemically modified silica (e.g., C18 for reverse-phase chromatography).

  • Alternative Purification Techniques:

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly better resolution than standard column chromatography.

    • Crystallization: If the product is a solid, attempting to crystallize it from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Synthesis FAQs

Question: What is the importance of performing a retrosynthetic analysis before starting a synthesis?

Answer: Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials. This method helps in identifying potential synthetic routes, recognizing key bond formations, and anticipating potential challenges like incompatible functional groups.[1]

Question: How can I minimize the formation of byproducts during a multi-step synthesis?

Answer: Minimizing byproducts is key to achieving a high overall yield. This can be achieved by:

  • Optimizing reaction conditions for each step (temperature, concentration, reaction time).

  • Using protecting groups for sensitive functional groups that might react under the conditions of a subsequent step.

  • Choosing highly selective reagents that target the desired functional group with minimal side reactions.

Purification FAQs

Question: What are the key parameters to consider when developing a purification strategy for a novel antibacterial agent?

Answer: A robust purification strategy should consider:

  • Purity Requirements: The required purity level depends on the intended use (e.g., initial screening vs. preclinical studies).

  • Scale: The chosen method must be scalable to produce the required amount of material.

  • Compound Stability: The purification conditions (solvents, temperature, pH) should not degrade the target compound.

  • Impurity Profile: The nature of the impurities will dictate the most effective purification technique.

Question: Why is it important to remove residual solvents and impurities from the final active pharmaceutical ingredient (API)?

Answer: Residual solvents and impurities must be controlled for several reasons:

  • Patient Safety: Some solvents and impurities can be toxic.[2]

  • Product Stability: Impurities can degrade the API over time, reducing its shelf life.

  • Regulatory Compliance: Regulatory agencies like the FDA have strict limits on the levels of residual solvents and impurities in pharmaceutical products.[2]

Data Presentation

Table 1: Summary of a Representative 4-Step Synthesis of this compound

StepReactionStarting Material (g)ProductYield (%)Purity (by HPLC)
1Amide Coupling10.0Intermediate A8595%
2Cyclization8.5Intermediate B7092%
3Substitution5.9Intermediate C7596%
4Final Coupling4.4This compound60>99% (after purification)

Table 2: Comparison of Purification Methods for this compound

MethodLoading CapacityPurity AchievedRecoveryTime
Flash Column ChromatographyHigh~98%85%4-6 hours
Preparative HPLCModerate>99.5%70%8-12 hours
CrystallizationVaries>99.8%65%24-48 hours

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction (Example for Step 4)

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Intermediate C (1.0 eq), the boronic acid coupling partner (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture (e.g., 1,4-dioxane and water) and a base such as sodium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Purification by Flash Column Chromatography

  • Column Packing: Select an appropriately sized column and pack it with silica gel using the desired eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the desired product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Caption: A generalized multi-step synthesis workflow for producing this compound.

Troubleshooting_Yield Start Low Reaction Yield CheckSM Analyze Starting Material by LC-MS/TLC Start->CheckSM SM_OK Starting Material is Pure CheckSM->SM_OK  No SM_Impure Impurity Detected CheckSM->SM_Impure Yes Optimize Optimize Reaction Conditions (T, t, conc.) SM_OK->Optimize PurifySM Re-purify Starting Material SM_Impure->PurifySM Monitor Monitor Reaction Progress Optimize->Monitor SideProducts Significant Side Products? Monitor->SideProducts YesSide Identify Side Products and Adjust Conditions SideProducts->YesSide Yes NoSide Increase Reaction Time or Add Excess Reagent SideProducts->NoSide No

Caption: A decision tree for troubleshooting low reaction yield in a synthesis step.

Signaling_Pathway cluster_bacterium Bacterial Cell Ribosome Ribosome (70S) Protein_Syn Protein Synthesis Ribosome->Protein_Syn translates mRNA Cell_Growth Cell Growth & Proliferation Protein_Syn->Cell_Growth enables Agent142 This compound Agent142->Ribosome binds to 50S subunit

Caption: A hypothetical signaling pathway showing inhibition of bacterial protein synthesis.

References

"Antibacterial agent 142" method refinement for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 142

This technical support center provides troubleshooting guidance and frequently asked questions to aid researchers in achieving reproducible results with this compound, a novel synthetic aromatic hydrazide with bacteriostatic properties and the ability to inhibit biofilm formation.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound.

Synthesis

  • Question: The yield of this compound is consistently low. What are the potential causes and solutions?

    • Answer: Low yields can stem from several factors. Firstly, ensure all reagents are pure and dry, as moisture can interfere with the reaction. The reaction temperature is critical; use a calibrated thermometer and maintain a stable temperature throughout the synthesis. Reaction time can also be a factor; if the reaction is incomplete, consider extending the time. Finally, the purification process may lead to product loss. Evaluate your recrystallization or chromatography technique for potential areas of improvement.

  • Question: The final product shows impurities in the NMR spectrum. How can I improve its purity?

    • Answer: If impurities are present, consider an additional purification step. If you are using recrystallization, ensure you are using an appropriate solvent system and that the cooling process is slow enough to allow for proper crystal formation. Column chromatography with a different solvent gradient may also be effective in separating the desired compound from impurities. Always save samples from each step of a purification process to identify where a potential issue might have occurred.[2]

Biological Testing

  • Question: The Minimum Inhibitory Concentration (MIC) values for this compound are not consistent across experiments. What could be causing this variability?

    • Answer: Reproducibility in antimicrobial susceptibility testing can be influenced by several factors.[3][4] Ensure that the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard). The purity of the synthesized agent is also crucial, as impurities can affect its activity. Use a consistent and validated testing methodology, such as broth microdilution or agar dilution, and ensure all media and reagents are of high quality.[5] It is also good practice to include a positive control with a known antibiotic to validate the assay's performance.

  • Question: this compound is not showing the expected antibiofilm activity. What should I check?

    • Answer: The lack of antibiofilm activity could be due to several experimental variables. Verify the concentration of the agent used; it may require a higher concentration to inhibit biofilm formation compared to planktonic growth. The specific bacterial strain and its biofilm-forming capacity can also influence the results. Ensure that the experimental conditions, such as the growth medium, incubation time, and surface material for biofilm formation, are optimized and consistent. Some compounds may only inhibit biofilm formation and not disperse pre-formed biofilms, so the timing of agent addition is critical.

Frequently Asked Questions (FAQs)

  • Question: What is the proposed mechanism of action for this compound?

    • Answer: this compound is believed to act as a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the bacteria directly.[1][6] Its aromatic hydrazide structure suggests it may interfere with essential metabolic pathways or macromolecular synthesis. Further studies are needed to elucidate the precise molecular target.

  • Question: How does this compound inhibit biofilm formation?

    • Answer: The mechanism of biofilm inhibition is thought to be linked to the disruption of bacterial communication systems, such as quorum sensing.[7][8] By interfering with these signaling pathways, the agent may prevent the coordination of bacterial behaviors required for biofilm maturation.

  • Question: What is the stability and recommended storage for this compound?

    • Answer: As a solid, this compound is stable at room temperature when protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. Solutions of the agent should be prepared fresh for each experiment.

Data Presentation

Table 1: Purity and Yield of this compound Batches

Batch IDSynthesis MethodYield (%)Purity by HPLC (%)
A-001Standard Protocol6598.2
A-002Extended Reaction Time7298.5
B-001Alternative Solvent5895.1
C-001Recrystallization5599.1

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Standard Deviation
Staphylococcus aureus ATCC 259238± 1.5
Escherichia coli ATCC 2592216± 2.1
Pseudomonas aeruginosa ATCC 2785332± 3.0
Methicillin-Resistant S. aureus (MRSA)8± 1.8

Experimental Protocols

1. Synthesis of this compound (Aromatic Hydrazide Derivative)

This protocol is a generalized procedure and may require optimization.

  • Step 1: Reaction Setup

    • In a round-bottom flask, dissolve the starting aromatic carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Step 2: Hydrazide Formation

    • Add the desired hydrazine derivative (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification

    • Pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

2. Broth Microdilution Assay for MIC Determination

  • Step 1: Preparation of Bacterial Inoculum

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Step 2: Preparation of Antibacterial Agent Dilutions

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.

  • Step 3: Inoculation and Incubation

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibacterial agent dilutions.

    • Include a positive control (bacteria with no agent) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Step 4: Determination of MIC

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Testing s1 Reactants s2 Reaction s1->s2 s3 Crude Product s2->s3 s4 Purification s3->s4 s5 Pure Agent 142 s4->s5 t2 MIC Assay s5->t2 Test Compound t3 Biofilm Assay s5->t3 Test Compound t1 Bacterial Culture t1->t2 t1->t3 t4 Results t2->t4 t3->t4

Caption: Experimental workflow for this compound.

signaling_pathway cluster_bacterium Bacterial Cell sensor Sensor Kinase regulator Response Regulator sensor->regulator Phosphorylation dna DNA regulator->dna Binds virulence Virulence & Biofilm Genes dna->virulence Transcription agent142 This compound agent142->sensor Inhibits troubleshooting_logic start Low MIC Reproducibility q1 Is inoculum standardized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is agent pure? a1_yes->q2 s1 Standardize inoculum to 0.5 McFarland a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is assay protocol consistent? a2_yes->q3 s2 Re-purify agent a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Review further experimental variables a3_yes->end s3 Follow standardized protocol (e.g., CLSI) a3_no->s3

References

Validation & Comparative

Comparative Analysis of Antibacterial Agent 142 and Standard of Care Treatments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens necessitates a continuous search for novel antimicrobial agents. This guide provides a comparative overview of "Antibacterial agent 142," identified as antibiotic Wr 142-FPG, and the current standard of care antibacterial therapies.

Important Note on Data Availability: Information regarding this compound (Wr 142-FPG) is exceptionally limited and appears to be sourced from publications dating back to the 1970s. The available abstracts highlight its origin from Streptomyces olivaceus 142 and potent antifungal activity. However, detailed quantitative data on its antibacterial spectrum, mechanism of action, and clinical efficacy are not available in the public domain. The following comparison is therefore constrained by this significant data gap.

I. Overview of this compound (Antibiotic Wr 142-FPG)

Antibiotic Wr 142-FPG is an agent produced by the bacterium Streptomyces olivaceus 142.[1][2] It has been described in two preparations: a partly purified form (preparation I) and a chromatographically homogeneous form (preparation II).[1]

Known Properties:
  • Antifungal Activity: The most notable reported activity of Wr 142-FPG is its potent antifungal effect. It has been shown to inhibit the growth of Candida albicans and other pathogenic yeasts at concentrations 10 to 100 times lower than standard antifungals of the time, such as amphotericin B, antimycin A, nystatin, and pimaricin.[1]

  • Antibacterial and Other Activities: The producing mutant was noted to have a different spectrum of antimicrobial activity from its parent strain, and the isolated substance is classified as an anti-bacterial agent.[1][2] It is also reported to have cytotoxic effects on normal and neoplastic cells.[1]

  • Toxicity: The two preparations of Wr 142-FPG exhibit different toxicity profiles in mice, with an LD50 (intraperitoneal) of approximately 240 mg/kg for the partly purified preparation I and about 5 mg/kg for the purified preparation II.[1]

Mechanism of Action

The mechanism of action for this compound (Wr 142-FPG) has not been described in the available literature.

II. Standard of Care Antibacterial Agents: A Comparative Baseline

The standard of care for bacterial infections is determined by the type of bacteria (Gram-positive or Gram-negative), the site and severity of the infection, local resistance patterns, and patient-specific factors.

Standard of Care for Gram-Positive Infections

Gram-positive bacteria are a common cause of skin and soft tissue infections, pneumonia, and bloodstream infections. Key pathogens include Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Enterococcus species.

Agent ClassExamplesGeneral SpectrumMechanism of Action
Beta-lactams Penicillins, Cephalosporins, CarbapenemsBroadly active against susceptible Gram-positive organisms.Inhibit cell wall synthesis.
Glycopeptides VancomycinPrimarily active against Gram-positive bacteria, including MRSA.Inhibits cell wall synthesis.
Oxazolidinones Linezolid, TedizolidActive against a wide range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).Inhibit protein synthesis.
Lipopeptides DaptomycinActive against most Gram-positive bacteria, including MRSA and VRE.Disrupts cell membrane function.
Standard of Care for Gram-Negative Infections

Gram-negative bacteria can cause a wide range of infections, including urinary tract infections, pneumonia, and sepsis. Common pathogens include Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Agent ClassExamplesGeneral SpectrumMechanism of Action
Beta-lactams Cephalosporins (3rd/4th gen), Piperacillin-tazobactam, CarbapenemsBroad-spectrum activity against many Gram-negative bacteria.Inhibit cell wall synthesis.
Fluoroquinolones Ciprofloxacin, LevofloxacinBroad-spectrum, including many Gram-negative pathogens.Inhibit DNA replication.
Aminoglycosides Gentamicin, Tobramycin, AmikacinActive against a wide range of aerobic Gram-negative bacteria.Inhibit protein synthesis.
Polymyxins ColistinActive against many multidrug-resistant Gram-negative bacteria.Disrupts the outer cell membrane.

III. Quantitative Data Comparison

Due to the lack of specific antibacterial data for Agent 142, a direct quantitative comparison is not possible. The following tables illustrate the type of data required for such a comparison and provide representative data for standard of care agents against key pathogens.

Table 1: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC) in µg/mL

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

OrganismThis compound (Wr 142-FPG)Vancomycin (Standard of Care - Gram-positive)Ciprofloxacin (Standard of Care - Gram-negative)
Staphylococcus aureus (MRSA)Data Not Available1-2>2 (Resistant)
Enterococcus faecalis (VRE)Data Not Available>256 (Resistant)1-4
Escherichia coliData Not Available>256 (Resistant)≤0.25
Pseudomonas aeruginosaData Not Available>256 (Resistant)≤0.5
Table 2: In Vivo Efficacy (Illustrative)

This table would typically present data from animal models of infection.

Infection ModelThis compound (Wr 142-FPG)Standard of Care AgentOutcome Measure (e.g., Survival Rate, Bacterial Load Reduction)
Murine Sepsis (S. aureus)Data Not AvailableVancomycinData would be presented here
Murine Pneumonia (P. aeruginosa)Data Not AvailablePiperacillin-tazobactamData would be presented here

IV. Experimental Protocols

Standardized protocols are crucial for the evaluation of antimicrobial agents. The following are outlines of key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth microdilution or agar dilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution MIC Assay:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Prepare serial two-fold dilutions of the antibacterial agent in a 96-well plate. inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). start->inoculum inoculate Inoculate each well with the bacterial suspension. inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours. inoculate->incubate read_plate Visually inspect for turbidity or use a plate reader. incubate->read_plate determine_mic The MIC is the lowest concentration with no visible growth. read_plate->determine_mic

Workflow for MIC Determination.
Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Workflow for Time-Kill Curve Assay:

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling & Plating cluster_results Data Analysis start Prepare bacterial culture in logarithmic growth phase. add_agent Add the antibacterial agent at various concentrations (e.g., 1x, 4x, 10x MIC). start->add_agent incubate Incubate the cultures with shaking. add_agent->incubate sample Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). incubate->sample plate Perform serial dilutions and plate on agar. sample->plate count_colonies Incubate plates and count Colony Forming Units (CFU). plate->count_colonies plot_data Plot log10 CFU/mL versus time to generate the time-kill curve. count_colonies->plot_data

Workflow for Time-Kill Curve Assay.

V. Signaling Pathways and Mechanisms of Action

As the mechanism of action for this compound is unknown, a specific signaling pathway cannot be provided. Below is a generalized diagram illustrating common targets for antibacterial agents.

Common Antibacterial Targets:

Antibacterial_Targets cluster_cell Bacterial Cell cluster_drugs Antibiotic Classes cell_wall Cell Wall Synthesis protein_synthesis Protein Synthesis (Ribosomes) dna_replication DNA Replication & Repair folic_acid Folic Acid Synthesis cell_membrane Cell Membrane Integrity beta_lactams Beta-lactams, Glycopeptides beta_lactams->cell_wall Inhibit aminoglycosides Aminoglycosides, Tetracyclines aminoglycosides->protein_synthesis Inhibit quinolones Quinolones quinolones->dna_replication Inhibit sulfonamides Sulfonamides sulfonamides->folic_acid Inhibit lipopeptides Lipopeptides, Polymyxins lipopeptides->cell_membrane Disrupt

Common Mechanisms of Antibacterial Action.

VI. Conclusion

This compound (Wr 142-FPG) represents a historical antimicrobial compound with pronounced antifungal activity. However, the lack of contemporary research and detailed antibacterial data prevents a meaningful comparison with the current standard of care antibiotics. The established efficacy and known mechanisms of action of standard therapies provide a robust framework for treating bacterial infections, a benchmark against which any new agent must be rigorously tested. Further research to isolate and characterize Wr 142-FPG, including comprehensive in vitro and in vivo antibacterial studies, would be necessary to determine its potential role, if any, in the modern therapeutic landscape.

References

Comparative Analysis of Synergistic Effects of Daptomycin (as "Antibacterial Agent 142") with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the synergistic antibacterial effects observed when combining Daptomycin, a cyclic lipopeptide antibiotic, with other drug classes. The data presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of combination therapies against multidrug-resistant Gram-positive bacteria. Daptomycin is particularly valuable in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4]

Mechanism of Action: Daptomycin

Daptomycin exhibits a unique mechanism of action by disrupting the function of the bacterial cell membrane.[2][5] In a calcium-dependent manner, it binds to and inserts into the cell membrane, leading to its aggregation.[2][4] This aggregation alters the membrane curvature, causing the formation of pores and subsequent ion leakage, which results in rapid membrane depolarization.[2] The loss of membrane potential inhibits the synthesis of proteins, DNA, and RNA, ultimately leading to bacterial cell death.[2][5]

Synergistic Combinations: An Overview

Numerous in vitro and in vivo studies have demonstrated that combining Daptomycin with other antibiotics can lead to synergistic or additive effects, enhancing its bactericidal activity and in some cases, preventing the emergence of resistance.[6][7][8][9] The most extensively studied combinations include Daptomycin with β-lactams, rifampin, and fosfomycin.[6][8][10][11]

Data Presentation: In Vitro Synergistic Activity

The following table summarizes the quantitative data from key in vitro studies assessing the synergistic activity of Daptomycin in combination with other antibiotics against various Gram-positive pathogens. Synergy is primarily determined by the Fractional Inhibitory Concentration Index (FICI) from checkerboard assays and bacterial density reduction in time-kill assays.

Pathogen Combination Agent Assay Type Key Findings FICI *Reference
Enterococcus faecium (LRE/VRE)RifampinCheckerboard (Etest) & Time-Kill88% of isolates showed synergy by Etest; 75% by time-kill assay.≤ 0.5[12][13]
Staphylococcus aureus (MRSA)Oxacillin (β-Lactam)Time-KillSynergy observed for all 18 strains tested at 0.5x MIC of Daptomycin.Not Reported[14][15]
Staphylococcus aureus (MRSA)Ampicillin-Sulbactam (β-Lactam)Time-KillSynergy confirmed for 7 of 8 strains tested.Not Reported[14]
Staphylococcus aureus (MRSA)FosfomycinCheckerboard & Time-KillSynergistic effects were demonstrated against all tested MRSA strains.≤ 0.5[11]
Enterococcus faecalis (VRE)Ceftaroline (β-Lactam)Time-KillSynergy demonstrated against all tested strains.Not Reported[16]
Enterococcus faecium (VRE)Ceftaroline (β-Lactam)Time-KillSynergy demonstrated against all tested strains.Not Reported[16]
Staphylococcus aureus (MRSA)RifampinCheckerboard75% of isolates showed in vitro synergy.≤ 0.5[17]

*Fractional Inhibitory Concentration Index (FICI) interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.[18]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Checkerboard Microdilution Assay

The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.[18][19]

  • Preparation of Antibiotics: Stock solutions of both Daptomycin and the combination agent are prepared. Serial twofold dilutions of Daptomycin are made along the rows of a 96-well microtiter plate, and serial twofold dilutions of the second agent are made along the columns.[18][20]

  • Inoculum Preparation: The bacterial strain of interest is cultured to a 0.5 McFarland turbidity standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth (supplemented with calcium for Daptomycin).[18][21]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[18]

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[18]

Time-Kill Curve Assay

Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents alone and in combination over time.[22][23]

  • Inoculum Preparation: A starting inoculum of the test organism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth with calcium) to a concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to Antibiotics: The bacterial suspension is aliquoted into separate tubes containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC), both individually and in combination. A growth control tube without any antibiotic is also included.

  • Sampling and Plating: The tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), samples are withdrawn from each tube, serially diluted, and plated on agar plates.[23]

  • Data Analysis: After incubation of the plates, the number of viable colonies (CFU/mL) is counted. The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.[24]

Visualizations

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic A Serial Dilutions D Dispense Antibiotics into 96-Well Plate (Rows & Columns) A->D B Prepare Antibiotic B Serial Dilutions B->D C Prepare Bacterial Inoculum E Inoculate Plate C->E D->E F Incubate Plate (16-20h at 37°C) E->F G Determine MICs (Visual Inspection) F->G H Calculate FICI G->H I Interpret Results (Synergy, Additive, Antagonism) H->I

Caption: Workflow for determining antibiotic synergy using the checkerboard method.

Signaling Pathway: Daptomycin and β-Lactam Synergy

The synergistic effect of Daptomycin and β-lactams against MRSA is a well-documented phenomenon.[7][15][25] The proposed mechanism involves the β-lactam antibiotic altering the bacterial cell wall, which in turn enhances the activity of Daptomycin.

Synergy_Pathway cluster_cell MRSA Cell PBP2a PBP2a CellWall Cell Wall Synthesis PBP2a->CellWall Blocks Membrane Cell Membrane Depolarization Membrane Depolarization & Cell Death Membrane->Depolarization Disruption BetaLactam β-Lactam Antibiotic BetaLactam->PBP2a Inhibition Daptomycin Daptomycin-Ca2+ Daptomycin->Membrane Binding Enhanced

Caption: Proposed mechanism for Daptomycin and β-Lactam synergy against MRSA.

References

Independent Verification of Antibacterial Agent 142: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of "Antibacterial agent 142," a novel aromatic hydrazide, with the established antibiotic, Clindamycin. The following sections present a summary of their antibacterial efficacy, biofilm inhibition capabilities, and mechanisms of action, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Efficacy

The antibacterial activities of a representative aromatic hydrazide (acting as a proxy for this compound) and Clindamycin are summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency.

Antibacterial AgentClassTarget BacteriaMIC (μg/mL)Reference
Aromatic Hydrazide (Compound 3e) Aromatic HydrazideAcinetobacter baumannii (multidrug-resistant)≤0.125[1]
Gram-positive bacteria≥64[1]
Other Gram-negative bacteria4 - 16[1]
Clindamycin LincosamideStaphylococcus aureus0.12[2]
Staphylococcus epidermidis<0.5[2]
Pseudomonas aeruginosaGenerally Resistant

Note: The data for the aromatic hydrazide is based on a highly potent compound (3e) from a study on a series of 46 aromatic hydrazides, as specific data for "this compound" is not publicly available. This compound was shown to be bacteriostatic and an inhibitor of biofilm formation[1]. Clindamycin is primarily effective against Gram-positive bacteria and most strains of Pseudomonas aeruginosa are intrinsically resistant.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Methodology: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., A. baumannii, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibacterial Agents: The antibacterial agents (Aromatic Hydrazide and Clindamycin) are serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antibacterial agent is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria with no antibiotic) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.

Biofilm Inhibition Assay

Methodology: The crystal violet staining method is a common technique to quantify biofilm formation.

  • Preparation of Bacterial Culture: A bacterial culture is grown overnight and then diluted in a fresh growth medium (e.g., Tryptic Soy Broth supplemented with glucose).

  • Incubation with Antibacterial Agent: The diluted bacterial culture is added to the wells of a 96-well polystyrene plate. The antibacterial agents are added to the wells at various sub-inhibitory concentrations. Control wells contain the bacterial culture without any antibiotic.

  • Biofilm Formation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

  • Washing and Staining: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution. The remaining adherent biofilm is then stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet that has stained the biofilm is then solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570 nm. A reduction in absorbance in the presence of the antibacterial agent compared to the control indicates inhibition of biofilm formation.

Mandatory Visualizations

Signaling Pathways

G Proposed Mechanism of Action: Aromatic Hydrazides cluster_bacterium Bacterial Cell Aromatic_Hydrazide Aromatic Hydrazide DNA_Gyrase DNA Gyrase (GyrA/GyrB) Aromatic_Hydrazide->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Division Cell Division DNA_Replication->Cell_Division Leads to G Mechanism of Action: Clindamycin cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (23S rRNA) 50S_Subunit->Peptidyl_Transferase_Center Protein_Synthesis Protein Synthesis (Elongation) Peptidyl_Transferase_Center->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth (Bacteriostatic) Protein_Synthesis->Bacterial_Growth Prevents Clindamycin Clindamycin Clindamycin->50S_Subunit Clindamycin->Peptidyl_Transferase_Center Binds to & Inhibits G Workflow for Biofilm Inhibition Assay Start Start Prepare_Culture Prepare Bacterial Culture Start->Prepare_Culture Add_to_Plate Add Culture to 96-well Plate Prepare_Culture->Add_to_Plate Add_Agent Add this compound / Clindamycin Add_to_Plate->Add_Agent Incubate Incubate for 24h at 37°C Add_Agent->Incubate Wash Wash with PBS to Remove Planktonic Cells Incubate->Wash Stain Stain with 0.1% Crystal Violet Wash->Stain Wash_Stain Wash to Remove Excess Stain Stain->Wash_Stain Solubilize Solubilize Stain Wash_Stain->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze Analyze Data (Compare to Control) Measure_Absorbance->Analyze End End Analyze->End

References

Head-to-Head Comparison of Antibacterial Agent BMY-28142 with Other Broad-Spectrum Beta-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro activity of the novel cephalosporin BMY-28142 against other broad-spectrum beta-lactam antibiotics. The data presented is compiled from several published studies and is intended for researchers, scientists, and drug development professionals.

Executive Summary

BMY-28142 is a new broad-spectrum semisynthetic cephalosporin that has demonstrated potent in vitro activity against a wide range of gram-positive and gram-negative bacteria.[1] Comparative studies have shown that BMY-28142's activity is often superior to or comparable with other third-generation cephalosporins such as cefotaxime, ceftazidime, and moxalactam, as well as the carbapenem imipenem, particularly against members of the Enterobacteriaceae family.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro activity of BMY-28142 and comparator agents against various bacterial isolates, as determined by the broth microdilution method. The data is presented as the Minimum Inhibitory Concentration required to inhibit 90% of the strains (MIC90) in micrograms per milliliter (μg/mL).

Table 1: In Vitro Activity (MIC90 in μg/mL) of BMY-28142 and Comparator Agents against Enterobacteriaceae

OrganismBMY-28142CefotaximeCeftazidimeMoxalactamImipenem
Enterobacteriaceae1.0> Cefotaxime> Ceftazidime> MoxalactamN/A
Enterobacteriaceae (cefotaxime- & cefoperazone-resistant)4.0N/AN/AN/AN/A
Enterobacter cloacae≤ 2.0N/AN/AN/AN/A
Citrobacter freundii≤ 2.0N/AN/AN/AN/A

Data compiled from multiple sources.[2][3]

Table 2: In Vitro Activity (MIC90 in μg/mL) of BMY-28142 and Comparator Agents against Other Clinically Relevant Bacteria

OrganismBMY-28142CefotaximeCeftazidimeMoxalactamImipenemHR 810Cefoperazone
Pseudomonas aeruginosa8.0> Cefotaxime< Ceftazidime> MoxalactamComparable> HR 810> Cefoperazone
Staphylococci2.0Slightly more active4x more active4x more activeN/A4x less activeSlightly more active
Haemophilus influenzae0.06N/AN/AN/AN/AN/AN/A
Neisseria gonorrhoeae0.015N/AN/AN/AN/AN/AN/A
Streptococcus faecalis64N/AN/AN/AN/AN/AN/A

Data compiled from multiple sources.[2][3]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method. A generalized protocol for this method is described below.

Broth Microdilution Susceptibility Testing Protocol

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to the manufacturer's instructions and sterilized. The pH is adjusted to 7.2-7.4.

  • Antimicrobial Agents: Stock solutions of BMY-28142 and comparator antibiotics are prepared at a concentration of 1280 µg/mL in a suitable solvent.

  • Bacterial Inoculum: Bacterial isolates are grown on appropriate agar plates overnight at 35-37°C. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Microdilution Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the microtiter plates. The final volume in each well is typically 100 µL.

  • The standardized bacterial inoculum (100 µL) is added to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Control wells are included: a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

3. Data Interpretation:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • The MIC90 is the concentration at which 90% of the tested isolates are inhibited.

Mandatory Visualizations

Mechanism of Action of Beta-Lactam Antibiotics

The following diagram illustrates the mechanism of action of beta-lactam antibiotics, including cephalosporins like BMY-28142. These agents inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).

Beta_Lactam_Mechanism_of_Action Mechanism of Action of Beta-Lactam Antibiotics cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Bacterial Cell Wall (Peptidoglycan) PBP->Cell_Wall Catalyzes cross-linking Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Binds to Lysis Cell Lysis (Bactericidal Effect) Cell_Wall->Lysis Weakened Beta_Lactam Beta-Lactam Antibiotic (e.g., BMY-28142) Beta_Lactam->PBP Inhibits

Caption: Mechanism of action of beta-lactam antibiotics.

Experimental Workflow for Broth Microdilution

The diagram below outlines the key steps in the broth microdilution susceptibility testing workflow.

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow Start Start Prep_Media Prepare Mueller-Hinton Broth Start->Prep_Media Prep_Antibiotics Prepare Antibiotic Stock Solutions Start->Prep_Antibiotics Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of Antibiotics in 96-well plate Prep_Media->Serial_Dilution Prep_Antibiotics->Serial_Dilution Inoculation Inoculate wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for broth microdilution susceptibility testing.

References

Unraveling the Enigma of Antibacterial Agent 142: A Comparative Guide to Confirming Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

The identification and development of novel antibacterial agents are critical in the fight against antimicrobial resistance. While "Antibacterial agent 142," likely referring to the antibiotic WR 142-FPG isolated from Streptomyces olivaceus 142, has demonstrated activity against a spectrum of microorganisms, detailed information regarding its specific mechanism of action remains limited in publicly available literature.[1] This guide provides a comprehensive framework for elucidating the mechanism of a novel antibacterial agent, using Agent 142 as a case study. It compares the expected experimental outcomes for major antibacterial classes and provides the necessary protocols to differentiate them.

Comparative Analysis of Potential Mechanisms of Action

The initial step in characterizing a new antibacterial agent is to determine its primary cellular target. The following table summarizes the expected outcomes of key experiments for the most common mechanisms of action.

Mechanism of Action Minimum Inhibitory Concentration (MIC) Assay Macromolecular Synthesis Assay (Radiolabeling) Bacterial Cytological Profiling (BCP) Membrane Integrity Assay
Cell Wall Synthesis Inhibition (e.g., β-lactams, Glycopeptides)Bactericidal, often with a clear dose-dependent killing.Inhibition of peptidoglycan synthesis (e.g., radiolabeled N-acetylglucosamine incorporation).Cell swelling, filamentation, or eventual lysis.No primary effect on membrane potential or integrity.
Protein Synthesis Inhibition (e.g., Macrolides, Aminoglycosides)Bacteriostatic or bactericidal depending on the agent and concentration.Inhibition of protein synthesis (e.g., radiolabeled leucine incorporation).Chromosome condensation and segregation defects.No primary effect on membrane potential or integrity.
DNA Replication & Repair Inhibition (e.g., Fluoroquinolones)Bactericidal.Inhibition of DNA synthesis (e.g., radiolabeled thymidine incorporation).DNA damage response, filamentation, and nucleoid condensation.No primary effect on membrane potential or integrity.
Cell Membrane Disruption (e.g., Polymyxins, Daptomycin)Rapidly bactericidal.General and rapid inhibition of all macromolecular synthesis.Diffuse staining of cellular contents, loss of defined cell shape.Rapid depolarization of the cell membrane and leakage of intracellular components (e.g., ATP).
Folate Synthesis Inhibition (e.g., Sulfonamides, Trimethoprim)Primarily bacteriostatic.Inhibition of nucleic acid and amino acid synthesis.General cessation of growth.No primary effect on membrane potential or integrity.

Experimental Protocols

Detailed methodologies for the key differentiating experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

  • Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, cation-adjusted Mueller-Hinton broth (or other appropriate broth), this compound stock solution.

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in the microtiter plate, typically ranging from 128 µg/mL to 0.125 µg/mL.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (no agent) and a negative control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the agent in which there is no visible turbidity.

Macromolecular Synthesis Assay

This assay identifies which major biosynthetic pathway (DNA, RNA, protein, or cell wall) is inhibited by the agent.

  • Materials: Bacterial culture in logarithmic growth phase, radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, [¹⁴C]N-acetylglucosamine for peptidoglycan), this compound, trichloroacetic acid (TCA), scintillation fluid and counter.

  • Procedure:

    • Grow a bacterial culture to early-log phase.

    • Aliquot the culture into separate tubes.

    • Add the respective radiolabeled precursor to each tube.

    • Add this compound at a concentration of 4x MIC. A known inhibitor for each pathway should be used as a positive control.

    • Take samples at various time points (e.g., 0, 5, 10, 20, 30 minutes).

    • Precipitate the macromolecules by adding cold TCA.

    • Filter the precipitate onto glass fiber filters and wash with TCA and ethanol.

    • Measure the incorporated radioactivity using a scintillation counter.

    • A significant reduction in the incorporation of a specific precursor compared to the untreated control indicates inhibition of that pathway.

Membrane Potential Assay

This assay assesses whether the agent disrupts the bacterial cell membrane potential.

  • Materials: Bacterial suspension, membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)), this compound, a known membrane-depolarizing agent (e.g., CCCP) as a positive control.

  • Procedure:

    • Wash and resuspend mid-log phase bacteria in a suitable buffer.

    • Add the fluorescent dye to the bacterial suspension and incubate until a stable fluorescent signal is achieved (indicating dye quenching within polarized cells).

    • Add this compound and monitor the fluorescence over time.

    • A rapid increase in fluorescence indicates depolarization of the cell membrane, as the dye is released from the cells.

Visualizing the Path to Mechanism Confirmation

The following diagrams illustrate the workflow for mechanism of action determination and the cellular pathways targeted by different classes of antibiotics.

MOA_Workflow cluster_0 Initial Screening cluster_1 Primary Target Identification cluster_2 Pathway Elucidation cluster_3 Confirmation & Specificity Start Novel this compound MIC Determine MIC & MBC Start->MIC MMS Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) MIC->MMS Membrane Membrane Integrity Assays (Potential, Permeability) MIC->Membrane DNA_path Inhibition of DNA Synthesis MMS->DNA_path [3H]thymidine inhibition Protein_path Inhibition of Protein Synthesis MMS->Protein_path [3H]leucine inhibition CellWall_path Inhibition of Cell Wall Synthesis MMS->CellWall_path [14C]GlcNAc inhibition Membrane_path Disruption of Cell Membrane Membrane->Membrane_path Target_ID Specific Target Identification (e.g., Enzyme Assays, Affinity Chromatography) DNA_path->Target_ID Protein_path->Target_ID CellWall_path->Target_ID Membrane_path->Target_ID Resistance Resistance Mutation Mapping Target_ID->Resistance

Caption: Workflow for determining the mechanism of action of a novel antibacterial agent.

Antibacterial_Targets cluster_bacterium Bacterial Cell DNA_Rep DNA Replication (DNA Gyrase, Topoisomerase IV) Protein_Syn Protein Synthesis (30S & 50S Ribosome) Cell_Wall Cell Wall Synthesis (Peptidoglycan) Cell_Membrane Cell Membrane Folate_Syn Folate Synthesis Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Rep inhibit Aminoglycosides Aminoglycosides/ Macrolides Aminoglycosides->Protein_Syn inhibit Beta_Lactams β-Lactams/ Glycopeptides Beta_Lactams->Cell_Wall inhibit Polymyxins Polymyxins Polymyxins->Cell_Membrane disrupt Sulfonamides Sulfonamides Sulfonamides->Folate_Syn inhibit

Caption: Major cellular targets of different classes of antibacterial agents.

References

Comparative Analysis of the Antibacterial Spectrum of Antibacterial Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of "Antibacterial agent 142," a compound identified as an aromatic hydrazide with bacteriostatic properties and the ability to inhibit biofilm formation. Due to the limited availability of specific quantitative antibacterial data for agent 142, this analysis utilizes representative data from the broader class of aromatic hydrazides to provide a preliminary comparative framework. The performance of this class of compounds is compared against established broad-spectrum antibiotics: Ciprofloxacin, Imipenem, and Azithromycin. All data is presented to facilitate objective comparison and is supported by detailed experimental protocols.

Data Presentation: Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of the compound classes against a standard panel of pathogenic bacteria. Lower MIC values indicate greater potency.

Bacterial SpeciesThis compound (Aromatic Hydrazides)CiprofloxacinImipenemAzithromycin
Gram-Positive
Staphylococcus aureus1.56 - 6.250.25 - 10.39 - 6.2532 - >256
Enterococcus faecalisN/AN/A0.5 - 8N/A
Gram-Negative
Escherichia coli0.032 - 12.5≤1 - 40.25 - 168 - >256
Pseudomonas aeruginosaN/A0.25 - 10.5 - 328 - 512
Klebsiella pneumoniae12.50.06 - 82 - ≥168 - 1024
Acinetobacter baumanniiN/A4 - ≥1288 - 51232 - >64
  • The MIC values for Aromatic Hydrazides are representative of various derivatives within this class and may not reflect the exact spectrum of this compound.

  • MIC values for comparator antibiotics can vary significantly based on the bacterial strain and the presence of resistance mechanisms.

Experimental Protocols

The presented MIC data is typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • Pure colonies of the test bacterium are selected from an agar plate culture.

    • The colonies are suspended in a sterile saline or broth solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is then diluted to achieve the final desired inoculum concentration for the assay.

  • Preparation of Antimicrobial Dilutions:

    • Stock solutions of the antimicrobial agents are prepared at a known concentration.

    • A series of two-fold serial dilutions of each antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plates are incubated at a specified temperature (typically 35-37°C) for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, the microtiter plates are visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Pure Bacterial Culture start->bacterial_culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Standardized Inoculum mcfarland->inoculum inoculation Inoculate Plate with Bacteria inoculum->inoculation antibiotic_stock Antibiotic Stock Solution serial_dilution Serial Dilutions in 96-well Plate antibiotic_stock->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathway (Placeholder)

Due to the absence of specific information on the signaling pathways affected by this compound, a representative diagram cannot be generated at this time. Research into the mechanism of action of aromatic hydrazides would be necessary to visualize the relevant cellular pathways.

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Antibacterial Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed procedures for the safe and compliant disposal of Antibacterial Agent 142, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with handling and disposal.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a laboratory coat, nitrile gloves, and wrap-around eye protection.[1] If there is a risk of aerosol formation, all handling of this compound, including preparation of waste solutions, should be conducted within a certified chemical fume hood or biological safety cabinet.[1][2]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eye-wash station.[3]

  • Skin Contact: Thoroughly rinse the affected area with water.[3]

  • Ingestion: If swallowed, rinse your mouth and seek immediate medical attention.[3]

  • Spillage: In case of a spill, prevent further leakage and absorb the material with an inert, liquid-binding substance.[3] Decontaminate surfaces with alcohol and dispose of all contaminated materials as hazardous waste.[3]

Waste Segregation and Classification

All materials contaminated with this compound must be treated as hazardous chemical waste.[1][4] This includes stock solutions, treated media, contaminated labware, and any personal protective equipment that has come into contact with the agent. It is crucial to prevent the release of this agent into the environment as it is very toxic to aquatic life.[3]

Waste TypeRecommended ContainerDisposal Path
Solid Waste (e.g., contaminated gloves, pipette tips, gels)Labeled, leak-proof hazardous waste containerCollection by Environmental Health & Safety (EHS)
Liquid Waste (e.g., stock solutions, unused media)Approved, sealed container for chemical wasteCollection by Environmental Health & Safety (EHS)
Sharps (e.g., contaminated needles, scalpels)Puncture-resistant sharps container, labeled as hazardousCollection by Environmental Health & Safety (EHS)
Empty Containers Triple-rinsed with a suitable solvent; dispose of as non-hazardous waste unless acutely toxicGeneral waste (after thorough decontamination)

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound.

3.1. Deactivation of Working Solutions

For working solutions of this compound in culture media, chemical deactivation is required prior to disposal. Autoclaving is not a suitable method for the destruction of this agent.

  • Experimental Protocol for Deactivation:

    • To each liter of liquid waste containing this compound, add a 10% sodium hypochlorite solution to achieve a final concentration of 1%.

    • Allow the mixture to react for a minimum of 30 minutes to ensure complete deactivation.

    • Neutralize the resulting solution by adding sodium thiosulfate until the residual chlorine is eliminated (test with potassium iodide-starch paper).

    • The neutralized, deactivated solution should be collected in a designated hazardous waste container for pickup by the institution's Environmental Health and Safety (EHS) office.[1]

3.2. Disposal of Solid Waste

  • Collect all solid waste contaminated with this compound in a clearly labeled, leak-proof hazardous waste container.

  • Ensure the container is kept closed when not in use.

  • Store the container in a designated, secure area until it is collected by EHS.[1]

3.3. Disposal of Stock Solutions

Concentrated stock solutions of this compound are considered hazardous chemical waste and must not be drained or autoclaved.[4]

  • Collect all stock solutions in an approved, sealed container specifically designated for chemical waste.[4]

  • Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate concentration and volume.

  • Arrange for collection by your institution's EHS for incineration at an approved waste disposal facility.[3]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the decision-making process for waste disposal and a hypothetical signaling pathway for the antibacterial action of Agent 142.

Disposal Workflow for this compound cluster_start Start cluster_classification Waste Classification cluster_disposal Disposal Path Start Waste Generation (this compound) IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidWaste Collect in Labeled Hazardous Waste Container IsSolid->SolidWaste Yes IsSharps Sharps? IsLiquid->IsSharps No LiquidWaste Deactivate & Collect in Hazardous Waste Container IsLiquid->LiquidWaste Yes SharpsWaste Collect in Sharps Container IsSharps->SharpsWaste Yes EHS EHS Pickup SolidWaste->EHS LiquidWaste->EHS SharpsWaste->EHS Hypothetical Signaling Pathway of this compound cluster_agent Agent Action cluster_pathway Bacterial Cell Agent142 This compound CellWall Cell Wall Synthesis Agent142->CellWall Inhibits ProteinSynth Protein Synthesis Agent142->ProteinSynth Inhibits DNARep DNA Replication Agent142->DNARep Inhibits CellDeath Bacterial Cell Death CellWall->CellDeath ProteinSynth->CellDeath DNARep->CellDeath

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.